molecular formula C15H19NO9 B12815602 cyclo-dopa 5-O-glucoside CAS No. 71242-23-4

cyclo-dopa 5-O-glucoside

Cat. No.: B12815602
CAS No.: 71242-23-4
M. Wt: 357.31 g/mol
InChI Key: PXMFPPFHRQZIHO-OLCQZNMOSA-N
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Description

Cyclo-DOPA 5-O-glucoside, also known as leucodopachrome 5-β-D-glucoside, is a phenolic glycoside with the chemical formula C15H19NO9 . It serves as a vital biochemical precursor in the biosynthesis of betacyanins, the red-violet pigments found in plants of the Caryophyllales order and some higher fungi . In the established betalain pathway, this compound is formed through the enzymatic O-glucosylation of cyclo-DOPA . Its primary research value lies in its role as a direct substrate in the final step of betanin (beetroot red) synthesis, where it condenses spontaneously with betalamic acid to form the pigment betanin . This specific reaction is a key focus in plant biochemistry and metabolic engineering studies. Researchers utilize Cyclo-DOPA 5-O-glucoside to study enzyme kinetics, particularly of glucosyltransferases like cDOPA5GT, and to engineer betalain production in heterologous systems such as yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica) and non-betalainic plants . The successful expression of the betalain pathway, including this compound's production, is also used in biotechnology as a visual reporter (e.g., the RUBY system) and in the development of whole-cell biosensors . Furthermore, its derivatives are investigated for their antioxidant properties and its halochromic (pH-sensitive) properties are explored in the development of smart packaging materials for food freshness monitoring . The compound is water-soluble and its condensation with betalamic acid is a non-enzymatic, spontaneous process, underscoring its reactivity and central role in determining the final pigmentation in biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71242-23-4

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

IUPAC Name

(2S)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C15H19NO9/c17-4-10-11(19)12(20)13(21)15(25-10)24-9-2-5-1-7(14(22)23)16-6(5)3-8(9)18/h2-3,7,10-13,15-21H,1,4H2,(H,22,23)/t7-,10+,11+,12-,13+,15+/m0/s1

InChI Key

PXMFPPFHRQZIHO-OLCQZNMOSA-N

Isomeric SMILES

C1[C@H](NC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O

Canonical SMILES

C1C(NC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of cyclo-dopa 5-O-glucoside?

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclo-dopa 5-O-glucoside, a naturally occurring molecule of significant interest in the scientific community, stands as a pivotal intermediate in the biosynthesis of betalains, the vibrant pigments found in plants of the order Caryophyllales, such as beetroot (Beta vulgaris)[1]. Its chemical name is (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid[1]. This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, isolation, and analysis of cyclo-dopa 5-O-glucoside, tailored for researchers, scientists, and professionals in drug development. Beyond its role as a pigment precursor, the unique chemical architecture of this compound and its derivatives hints at a broader potential in medicinal chemistry and as a biomarker for the consumption of certain foods[2].

Chemical Structure and Properties

The foundational understanding of any molecule begins with its structure. Cyclo-dopa 5-O-glucoside is a derivative of cyclo-dopa (leukodopachrome), featuring a β-D-glucopyranosyl moiety attached at the 5-hydroxyl group of the indoline core[1].

Chemical Structure:

  • IUPAC Name: (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid[1]

  • Molecular Formula: C₁₅H₁₉NO₉[2]

  • Molecular Weight: 357.31 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of cyclo-dopa 5-O-glucoside is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.

PropertyValueSource
pKa (Strongest Acidic)2ChemAxon[2]
pKa (Strongest Basic)4.55ChemAxon[2]
Water Solubility27.5 g/LALOGPS[2]
logP-2.9ChemAxon[2]
Polar Surface Area168.94 ŲChemAxon[2]
Hydrogen Bond Donors7ChemAxon[2]
Hydrogen Bond Acceptors10ChemAxon[2]

Stereochemistry: The molecule possesses several chiral centers, with the (2S) configuration at the carboxylic acid-bearing carbon of the indoline ring being a key feature inherited from its precursor, L-DOPA. The glucose moiety is attached via a β-glycosidic bond.

Stability: Cyclo-dopa and its derivatives are known to be more stable under acidic conditions. As the pH shifts towards neutral and basic conditions, these compounds become unstable and can degrade to form indole derivatives[3]. This pH sensitivity is a critical consideration for its extraction, purification, and storage.

Biosynthesis in Plants: The Betalain Pathway

Cyclo-dopa 5-O-glucoside is a central intermediate in the biosynthesis of betacyanins, a class of red-violet betalain pigments. The pathway commences with the amino acid tyrosine and involves a series of enzymatic and spontaneous reactions.

The biosynthesis of betalains is a fascinating example of convergent evolution of plant pigments, being mutually exclusive with anthocyanins. The key steps leading to the formation of cyclo-dopa 5-O-glucoside are:

  • Hydroxylation of Tyrosine: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by a cytochrome P450 enzyme[4][5].

  • Oxidation of L-DOPA: L-DOPA is then oxidized to dopaquinone, which spontaneously cyclizes to form cyclo-DOPA (leukodopachrome)[3].

  • Glycosylation of Cyclo-DOPA: This is the pivotal step where cyclo-dopa is glycosylated at the 5-hydroxyl group to form cyclo-dopa 5-O-glucoside. This reaction is catalyzed by the enzyme cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) , which utilizes UDP-glucose as the sugar donor[5][6][7].

The formation of cyclo-dopa 5-O-glucoside is a crucial branching point. It can then condense with betalamic acid (also derived from L-DOPA) to form betacyanins like betanin, the primary red pigment in beetroot[5][6].

Below is a diagram illustrating the betalain biosynthetic pathway, highlighting the position of cyclo-dopa 5-O-glucoside.

Betalain_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (CYP76AD) cycloDOPA cyclo-DOPA LDOPA->cycloDOPA Oxidation & Spontaneous Cyclization Betalamic_acid Betalamic Acid LDOPA->Betalamic_acid DODA cycloDOPA_glucoside cyclo-dopa 5-O-glucoside cycloDOPA->cycloDOPA_glucoside cDOPA5GT (UDP-Glucose) Betacyanins Betacyanins (e.g., Betanin) cycloDOPA_glucoside->Betacyanins Condensation with Betalamic Acid Betaxanthins Betaxanthins Betalamic_acid->Betaxanthins Condensation with Amino Acids/Amines

Betalain Biosynthetic Pathway

Isolation and Purification

The isolation and purification of cyclo-dopa 5-O-glucoside require careful consideration of its chemical properties, particularly its instability in neutral to alkaline conditions. Two primary approaches are outlined below: isolation from natural sources and semi-synthesis from betanin.

Protocol 1: Isolation from Natural Sources (e.g., Red Beet)

This protocol provides a general workflow for the extraction and purification of cyclo-dopa 5-O-glucoside from plant material. Optimization of specific parameters may be required depending on the starting material and available equipment.

1. Preparation of Plant Material: 1.1. Fresh red beetroots are thoroughly washed, peeled, and homogenized in a blender. 1.2. The homogenate is immediately acidified to a pH of approximately 4-5 with a suitable acid (e.g., citric acid or formic acid) to improve stability.

2. Extraction: 2.1. The acidified homogenate is extracted with an aqueous solvent, such as 80% methanol or ethanol, at a ratio of 1:5 (w/v)[8]. 2.2. The mixture is agitated for several hours at room temperature, protected from light. 2.3. The extract is then filtered and centrifuged to remove solid debris.

3. Purification: 3.1. The crude extract is concentrated under reduced pressure. 3.2. The concentrated extract is subjected to column chromatography. A common choice is a C18 solid-phase extraction (SPE) column to remove non-polar compounds. 3.3. Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient elution with an acidified mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is typically employed[9][10]. 3.4. Fractions are collected and monitored by UV-Vis spectrophotometry (detection at ~280 nm) or mass spectrometry. 3.5. Fractions containing the pure compound are pooled and lyophilized.

Isolation_Workflow start Fresh Red Beetroot homogenize Homogenization & Acidification start->homogenize extract Aqueous Methanol/Ethanol Extraction homogenize->extract filter_centrifuge Filtration & Centrifugation extract->filter_centrifuge concentrate Concentration (Rotary Evaporation) filter_centrifuge->concentrate spe Solid-Phase Extraction (C18) concentrate->spe hplc Preparative HPLC (C18) spe->hplc lyophilize Lyophilization hplc->lyophilize end Pure cyclo-dopa 5-O-glucoside lyophilize->end

Isolation Workflow from Red Beet
Protocol 2: Semi-synthesis from Betanin

Cyclo-dopa 5-O-glucoside can also be prepared from betanin via a base exchange reaction[9]. This method can be advantageous when betanin is more readily available. The procedure involves the treatment of betanin with a suitable amine to displace the betalamic acid moiety.

Characterization: The identity and purity of the isolated cyclo-dopa 5-O-glucoside should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Quantitative Analysis

Accurate quantification of cyclo-dopa 5-O-glucoside in biological matrices is essential for metabolic studies and quality control of food products. HPLC coupled with a suitable detector (e.g., photodiode array or mass spectrometer) is the method of choice[9][11][12].

A validated HPLC method would typically involve:

  • Sample Preparation: Extraction from the plant matrix followed by filtration.

  • Chromatographic Separation: A C18 column with a gradient elution using an acidified mobile phase.

  • Detection: UV detection at approximately 280 nm or mass spectrometric detection for higher sensitivity and selectivity.

  • Quantification: Using an external standard curve prepared with a purified standard of cyclo-dopa 5-O-glucoside.

The concentration of cyclo-dopa 5-O-glucoside can vary significantly depending on the plant source and developmental stage.

Plant SourceConcentrationReference
Red Beet (Beta vulgaris) Juice0.07 to 1.9 mmol/kgWyler et al., 1984[9]
Young Beet PlantsAccumulation observedWyler et al., 1984
Root Peels of Red BeetAccumulation observedKujala et al., 2001

Biological Activity and Potential Applications

While the primary known biological role of cyclo-dopa 5-O-glucoside is as a precursor in betalain biosynthesis, its chemical structure, particularly the catechol moiety, suggests potential antioxidant properties[3]. The glycosylation also enhances its water solubility and may influence its bioavailability and metabolic fate.

Potential Applications:

  • Biomarker: Its presence in certain foods makes it a potential biomarker for dietary intake studies[2].

  • Drug Development: The indoline scaffold is present in various biologically active compounds, suggesting that cyclo-dopa 5-O-glucoside and its derivatives could be explored as starting materials for the synthesis of novel therapeutic agents.

  • Natural Colorant Research: A deeper understanding of its biosynthesis and stability is crucial for optimizing the production of betalain-based natural food colorants.

Further research is warranted to fully explore the biological activities and potential applications of this intriguing natural product.

References

  • Wyler, H., Meot-Ner, M., & Dreiding, A. S. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). Helvetica Chimica Acta, 67(5), 1348-1355. [Link]

  • Sasaki, N., Abe, Y., Goda, Y., & Fukushima, M. (2004). Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.). FEBS letters, 568(1-3), 159–162. [Link]

  • FooDB. (2022). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). In FooDB. Retrieved from [Link]

  • PubChem. (n.d.). cyclo-dopa 5-O-glucoside. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The betalain biosynthetic pathway. A schematic showing the enzymatic... In ResearchGate. Retrieved from [Link]

  • Tanaka, Y., Sasaki, N., & Ohmiya, A. (2008). Biosynthesis of plant pigments: anthocyanins, betalains and carotenoids. The Plant Journal, 54(4), 733-749.
  • FooDB. (2022). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). In FooDB. Retrieved from [Link]

  • ResearchGate. (n.d.). The betalain biosynthetic pathway A simplified schematic representation... In ResearchGate. Retrieved from [Link]

  • MDPI. (2021). A Genome-Wide Identification Study Reveals That HmoCYP76AD1, HmoDODAα1 and HmocDOPA5GT Involved in Betalain Biosynthesis in Hylocereus. In MDPI. Retrieved from [Link]

  • Sugino, M., Nishi, M., & Nishikawa, K. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1959. [Link]

  • Journal of Medicinal Plants. (2018). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. In Journal of Medicinal Plants. Retrieved from [Link]

  • Wikimedia Commons. (2007). File:Betalain pathway.svg. In Wikimedia Commons. Retrieved from [Link]

  • NCBI. (2015). Glycosyltransferases and Glycan-processing Enzymes. In Essentials of Glycobiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Betalain. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram for the reaction mixture of DL-dopa-Dglucoside. HPLC conditions. In ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Qualitative and Quantitative Determination of Phytochemicals In Aqueous Extract of Chrysophyllumalbidum Seed Kernel. In ResearchGate. Retrieved from [Link]

  • PMC. (2006). Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. In PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The betalain biosynthetic pathway. The first committed step in the... In ResearchGate. Retrieved from [Link]

  • PubMed. (2009). Quantitative HPLC analysis of two key flavonoids and inhibitory activities against aldose reductase from different parts of the Korean thistle, Cirsium maackii. In PubMed. Retrieved from [Link]

  • SciELO. (2013). Development and validation of a rapid high performance liquid chromatography – photodiode array detection method for estimatio. In SciELO. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo-dopa 5-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclo-dopa 5-O-glucoside, systematically named (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid, is a pivotal, yet often overlooked, natural product situated at a critical juncture in plant biochemistry. As a direct precursor to the vibrant red-violet betacyanin pigments found in plants of the order Caryophyllales, its chemical properties are of significant interest to researchers in drug development, food science, and plant biology.[1][2] This compound is an O-glycoside of cyclo-dopa (leucodopachrome), a metabolite of tyrosine. The addition of a glucose moiety at the 5-hydroxyl position dramatically influences the molecule's stability, solubility, and reactivity, making it a fascinating subject for chemical and biological investigation.

This technical guide provides a comprehensive overview of the physical and chemical properties of cyclo-dopa 5-O-glucoside, offering insights into its structure, stability, and biological significance. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this important biomolecule.

Molecular Structure and Physicochemical Properties

Cyclo-dopa 5-O-glucoside is an indolyl carbohydrate and a member of the phenolic glycosides.[2] Its structure consists of a dihydroxyindoline-2-carboxylic acid core (cyclo-dopa) with a β-D-glucosyl residue attached at the C-5 hydroxyl group.

Key Physicochemical Data

A summary of the key physicochemical properties of cyclo-dopa 5-O-glucoside is presented in Table 1. These values are a combination of experimentally determined and computationally predicted data, providing a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₉PubChem[2]
Molecular Weight 357.31 g/mol PubChem[2]
IUPAC Name (2S)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1H-indole-2-carboxylic acidPubChem[2]
Appearance Solid (Predicted)
Melting Point 159.5 - 162.5 °CHMDB
Water Solubility 27.5 g/L (Predicted)FooDB
logP (Octanol-Water Partition Coefficient) -2.9 (Predicted)FooDB
pKa (Strongest Acidic) 2 (Predicted, Carboxylic Acid)FooDB
pKa (Strongest Basic) 4.55 (Predicted, Amine)FooDB

The high predicted water solubility and negative logP value are consistent with the presence of multiple hydroxyl groups and a carboxylic acid moiety, making it a highly polar molecule.

Chemical Properties and Stability

The most defining chemical characteristic of the cyclo-dopa core is its pH-dependent stability. The glycosylation at the 5-O position significantly mitigates the inherent instability of the aglycone.

pH Stability: The Critical Role of Glycosylation

The aglycone, cyclo-dopa, is notably unstable in neutral to basic conditions. It readily undergoes oxidation and rearrangement to form 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are precursors to eumelanin. This decomposition pathway is highly pH-sensitive:

  • Acidic Conditions (pH < 4): Cyclo-dopa is stable.

  • Neutral to Basic Conditions (pH > 4.5): Decomposition begins, with the rate increasing as the pH rises. At neutral pH, decomposition can occur within hours.

The presence of the 5-O-glucoside group provides steric hindrance and electronic stabilization to the catechol system, significantly slowing down the rate of oxidation and subsequent degradation. This stabilization is crucial for its biological role, allowing it to accumulate in the plant vacuole before its condensation with betalamic acid.

Reactivity
  • N-Formylation: In the presence of dilute formic acid, cyclo-dopa 5-O-glucoside can undergo N-formylation.[1]

  • Condensation with Betalamic Acid: The primary biological reaction is the spontaneous condensation of the imino group of cyclo-dopa 5-O-glucoside with the aldehyde group of betalamic acid. This reaction forms an aldimine linkage, creating the characteristic chromophore of betacyanins.

Betacyanin_Formation CDG Cyclo-dopa 5-O-glucoside Betacyanin Betacyanin (e.g., Betanin) CDG->Betacyanin Spontaneous Condensation BA Betalamic Acid BA->Betacyanin

Caption: Formation of Betacyanin from its precursors.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and characterization of cyclo-dopa 5-O-glucoside. While the primary literature from Wyler et al. (1984) contains detailed spectroscopic information, this data is not widely available in public databases.[1] For illustrative purposes, the spectroscopic data for the closely related aglycone, cyclo-dopa, is presented below, with an explanation of the expected changes upon glycosylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Cyclo-dopa Hydrochloride (in D₂O): [3]

  • ¹H-NMR (270 MHz, D₂O) δ (ppm): 6.98 (s, 1H), 6.91 (s, 1H), 4.97 (dd, J = 9.2, 6.9 Hz, 1H), 3.58 (dd, J = 16.3, 9.7 Hz, 1H), 3.36 (dd, J = 16.3, 6.8 Hz, 1H).

  • ¹³C-NMR (68 MHz, D₂O) δ (ppm): 172.4, 146.8, 145.1, 127.0, 126.1, 112.8, 107.2, 61.5, 33.3.

Expected Changes for Cyclo-dopa 5-O-glucoside:

  • ¹H-NMR: The addition of the glucose moiety will introduce a series of complex multiplets in the 3.0-5.0 ppm region corresponding to the sugar protons. The anomeric proton of the glucose will likely appear as a doublet around 4.5-5.5 ppm. The aromatic protons will also experience a shift due to the electronic effect of the glycosidic bond.

  • ¹³C-NMR: Additional signals corresponding to the six carbons of the glucose moiety will be observed in the 60-105 ppm range.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for confirming the molecular formula of cyclo-dopa 5-O-glucoside.

Predicted m/z Values for C₁₅H₁₉NO₉:

AdductPredicted m/z
[M+H]⁺ 358.11328
[M+Na]⁺ 380.09522
[M-H]⁻ 356.09872
UV-Visible Spectroscopy

The UV-Vis spectrum of cyclo-dopa in 0.1 M HCl shows an absorption maximum (λmax) at 285 nm.[3] The addition of the 5-O-glucoside is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, depending on the electronic interactions.

Synthesis and Isolation

Synthesis from Betanin

Synthesis_Isolation cluster_synthesis Synthesis cluster_isolation Isolation from Natural Source Betanin Betanin Hydrolysis Base Exchange Reaction (Hydrolysis) Betanin->Hydrolysis Mixture Mixture of Betalamic Acid & Cyclo-dopa 5-O-glucoside Hydrolysis->Mixture Purification Purification (e.g., HPLC) Mixture->Purification Beetroot Red Beetroot (Beta vulgaris) Extraction Aqueous Methanol Extraction Beetroot->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract CrudeExtract->Purification FinalProduct Cyclo-dopa 5-O-glucoside Purification->FinalProduct

Caption: Synthesis and Isolation Workflow.

Isolation from Natural Sources

Cyclo-dopa 5-O-glucoside is naturally present in significant quantities in red beet (Beta vulgaris), particularly in young plants.[1]

Step-by-Step Methodology for Isolation and Purification:

  • Extraction:

    • Homogenize fresh red beet tissue (peels are a good source) with an 80% aqueous methanol solution.

    • The acidic conditions of the plant vacuole and the use of methanol help to stabilize the compound during extraction.

    • Centrifuge the homogenate to pellet solid debris and collect the supernatant.

  • Purification:

    • The crude extract can be concentrated under reduced pressure.

    • High-Performance Liquid Chromatography (HPLC) is the method of choice for purification.[1]

    • A reversed-phase C18 column is typically used with a gradient of an acidic aqueous mobile phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection is typically performed using a UV-Vis detector set to the absorption maximum of the compound (around 280-290 nm).

    • Fractions containing the purified cyclo-dopa 5-O-glucoside are collected, and the solvent is removed by lyophilization or evaporation.

Biological Significance and Applications

Role in Betalain Biosynthesis

The primary known biological role of cyclo-dopa 5-O-glucoside is as a key intermediate in the biosynthesis of betacyanins. The formation of cyclo-dopa from L-DOPA is catalyzed by cytochrome P450 enzymes. Subsequently, the enzyme cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 5-hydroxyl group of cyclo-dopa.[4] This glucosylation step is critical for stabilizing the molecule before its spontaneous condensation with betalamic acid to form the betacyanin skeleton.[5][6]

Antioxidant Properties

The catechol moiety of the cyclo-dopa structure is known to possess antioxidant activity. Studies on the aglycone, cyclo-dopa, have demonstrated its ability to scavenge DPPH radicals, with the cyclized structure and the free carboxylic acid enhancing this activity.[3] The degradation products of betanin, which include cyclo-dopa 5-O-glucoside, are known to contribute to the overall antioxidant capacity of beet extracts, even after thermal processing.[7][8]

While specific quantitative antioxidant data (e.g., Trolox equivalent antioxidant capacity) for purified cyclo-dopa 5-O-glucoside is not extensively reported, its structural similarity to other antioxidant phenolic compounds suggests it is a competent radical scavenger. The antioxidant activity of betalains is well-established, and as a direct precursor, cyclo-dopa 5-O-glucoside is an important contributor to this property.[9]

Conclusion

Cyclo-dopa 5-O-glucoside is a molecule of significant chemical and biological interest. Its physical properties are dictated by its polar nature, while its chemical stability is dramatically enhanced by the 5-O-glycosidic linkage, a feature that is essential for its role in betalain biosynthesis. As a stable precursor to vibrant natural pigments and a contributor to the antioxidant profile of its plant sources, further research into its synthesis, reactivity, and biological activities is warranted. This guide provides a foundational understanding for scientists and researchers aiming to explore the potential of this fascinating natural product in various fields of application.

References

  • Wyler, H., Meot-Ner, M., & Antonsen, S. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). Helvetica Chimica Acta, 67(5), 1348-1355.
  • PubChem. (n.d.). cyclo-dopa 5-O-glucoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Tachrim, Z. P., Nakagawa, S., Kurokawa, N., Gao, M., Gao, S., & Hashimoto, M. (2018).
  • Lee, Y. L., Chen, Y. C., Chen, Y. H., Chen, C. H., & Jeng, M. F. (2022). Structural Insights into 4,5-DOPA Extradiol Dioxygenase from Beta vulgaris: Unraveling the Key Step in Versatile Betalain Biosynthesis. Journal of Agricultural and Food Chemistry, 70(10), 3273-3285.
  • Kujala, T. S., Loponen, J. M., Klika, K. D., & Pihlaja, K. (2000). Betalains and phenolics in red beetroot (Beta vulgaris) peel extracts: extraction and characterisation.
  • Azeredo, H. M. C. (2009). Betalains: properties, sources, applications, and stability–a review. International Journal of Food Science & Technology, 44(12), 2365-2376.
  • Sasaki, N., Adachi, T., Koda, T., & Ozeki, Y. (2004). Detection of UDP-glucose: cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.). FEBS letters, 568(1-3), 159-162.
  • Sasaki, N., Wada, K., Koda, T., & Ozeki, Y. (2005). Isolation and characterization of cDNAs encoding an enzyme with glucosyltransferase activity for cyclo-DOPA from four o'clocks and feather cockscombs. Plant and cell physiology, 46(4), 666-670.
  • Kuretake, Y., Hori, K., & Sano, T. (2023). Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity. PloS one, 18(5), e0286255.

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Cyclo-dopa 5-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, significance, and methodologies for the isolation and characterization of cyclo-dopa 5-O-glucoside ((2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid). As a key intermediate in the biosynthesis of betalain pigments in plants, understanding the isolation and purification of this molecule is of significant interest to researchers in plant biochemistry, natural product chemistry, and drug discovery. This document synthesizes foundational research with practical, field-proven insights to offer a robust framework for its study, from initial extraction to detailed structural elucidation.

Introduction: The Significance of Cyclo-dopa 5-O-glucoside

Cyclo-dopa 5-O-glucoside is a naturally occurring molecule first identified as a crucial precursor in the biosynthetic pathway of betacyanins, the nitrogen-containing pigments responsible for the red-violet coloration of plants in the order Caryophyllales, such as red beet (Beta vulgaris)[1]. Its discovery challenged the then-prevailing hypothesis that glucosylation occurred at the final stage of betalain synthesis, on the betanidin aglycone. Instead, the accumulation of cyclo-dopa 5-O-glucoside in young beet plants suggested a pathway where the glucose moiety is introduced at the cyclo-DOPA step, which is then followed by condensation with betalamic acid to form betanin[1][2].

The presence of this glucoside highlights a key enzymatic step catalyzed by UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase (cyclo-DOPA 5-GT)[1][2]. For researchers and drug development professionals, cyclo-dopa 5-O-glucoside is of interest not only for its role in plant metabolism but also as a stable, water-soluble catechol-containing compound with potential bioactivities stemming from its core structure, which is related to L-DOPA, a cornerstone therapeutic for Parkinson's disease.

Biosynthesis and Chemical Properties

The formation of cyclo-dopa 5-O-glucoside is an elegant enzymatic process that stabilizes the otherwise reactive cyclo-dopa intermediate. Understanding this pathway is critical for appreciating the rationale behind the chosen extraction and purification strategies.

The Betalain Biosynthetic Pathway

The biosynthesis begins with the amino acid tyrosine and proceeds through several enzymatic steps to produce cyclo-dopa. The enzyme cyclo-DOPA 5-O-glucosyltransferase then catalyzes the transfer of a glucose molecule from UDP-glucose to the 5-hydroxyl group of cyclo-dopa. This glucosylation is a critical step, as it protects the catechol moiety from oxidation and prepares the molecule for the subsequent condensation with betalamic acid.

Betalain Biosynthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Cyclo_DOPA cyclo-DOPA Dopaquinone->Cyclo_DOPA Spontaneous Cyclization CDG cyclo-dopa 5-O-glucoside Cyclo_DOPA->CDG cyclo-DOPA 5-GT (UDP-Glucose) Betanin Betanin (a Betacyanin) CDG->Betanin Condensation Betalamic_Acid Betalamic Acid Betalamic_Acid->Betanin

Caption: Biosynthetic pathway leading to cyclo-dopa 5-O-glucoside and its role in betanin formation.

Physicochemical Properties

The properties of cyclo-dopa 5-O-glucoside dictate the appropriate methods for its isolation and analysis. As a glycoside of an amino acid derivative, it exhibits high polarity and water solubility.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₉NO₉[3]
Molecular Weight 357.31 g/mol [3]
Solubility High in water and polar protic solvents (e.g., methanol, ethanol). Low in non-polar organic solvents.[4]
Stability The catechol moiety is susceptible to oxidation, especially at neutral to alkaline pH. Acidic conditions generally improve stability.[5] The glycosidic bond provides protection against oxidation compared to the aglycone.[6]
Appearance Solid
pKa (predicted) ~2 (carboxylic acid), ~4.55 (amine)[4]

Isolation and Purification Workflow

While a single, standardized protocol for the de novo isolation of cyclo-dopa 5-O-glucoside is not universally established, a robust and reproducible workflow can be synthesized from existing literature on betalain and red beet chemistry. The following protocol is a self-validating system designed to maximize yield and purity.

Isolation Workflow Start Fresh Red Beet (Beta vulgaris) Roots Homogenization Homogenization in Acidified Aqueous Methanol Start->Homogenization Extraction Cold Maceration / Sonication Homogenization->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Rotary Evaporation (Low Temp) Filtration->Concentration Crude_Extract Aqueous Crude Extract Concentration->Crude_Extract Column_Chroma Initial Purification: Polyamide or Sephadex LH-20 Column Chromatography Crude_Extract->Column_Chroma Fraction_Collection Fraction Collection & TLC/HPLC Screening Column_Chroma->Fraction_Collection Prep_HPLC Final Purification: Preparative Reversed-Phase HPLC Fraction_Collection->Prep_HPLC Pool positive fractions Pure_Compound Pure cyclo-dopa 5-O-glucoside Prep_HPLC->Pure_Compound

Caption: A synthesized workflow for the isolation and purification of cyclo-dopa 5-O-glucoside.

Step-by-Step Experimental Protocol

Rationale: This protocol is designed to address the key challenges in isolating cyclo-dopa 5-O-glucoside: its high polarity, susceptibility to oxidation, and the presence of numerous other water-soluble compounds in the plant matrix. The use of acidified solvent and cold temperatures is crucial for stability.[7][8] The multi-step chromatographic approach ensures the removal of pigments, sugars, and other impurities.

Part 1: Extraction

  • Source Material: Obtain fresh, young red beet (Beta vulgaris) roots, as they have been reported to contain higher relative amounts of cyclo-dopa 5-O-glucoside.[1]

  • Homogenization: Wash, peel, and dice 500 g of beet roots. Homogenize the tissue in a blender with 1.5 L of pre-chilled (4°C) 80% aqueous methanol containing 0.1% formic acid.

    • Causality: The aqueous methanol efficiently extracts polar glycosides. Formic acid lowers the pH, which is critical for preventing the oxidative degradation of the catechol moiety.[5] Chilled conditions further slow enzymatic and non-enzymatic degradation.

  • Extraction: Transfer the homogenate to a flask, seal, and macerate for 12-24 hours at 4°C with gentle agitation. Alternatively, for faster extraction, use an ultrasonic bath for 3 x 30-minute cycles, ensuring the temperature does not exceed 25°C.

  • Clarification: Filter the slurry through cheesecloth and then centrifuge the filtrate at 5,000 x g for 20 minutes at 4°C to pellet fine debris.

  • Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a bath temperature not exceeding 35°C. This removes the methanol, yielding a concentrated aqueous extract.

    • Causality: Low temperature is essential to prevent thermal degradation of the target compound.

Part 2: Initial Purification (Column Chromatography)

  • Stationary Phase Preparation: Swell Sephadex LH-20 resin in 50% aqueous methanol. Pack a glass column (e.g., 5 cm diameter x 50 cm length) with the slurry.

    • Causality: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium effective for separating flavonoids, glycosides, and other phenolics from sugars and more polar compounds.

  • Sample Loading: Adsorb the concentrated aqueous extract onto a small amount of silica gel or celite, dry it, and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of decreasingly polar solvent, starting with 100% water, then 20% methanol, 50% methanol, and finally 80% methanol.

  • Fraction Monitoring: Collect fractions (e.g., 20 mL each) and monitor them by thin-layer chromatography (TLC) or analytical HPLC. For TLC, use a silica gel plate with a mobile phase such as ethyl acetate:formic acid:water (8:1:1 v/v/v) and visualize under UV light (254 nm and 365 nm).

    • Self-Validation: The fractions containing the target compound should show a distinct spot with a characteristic retention factor. Analytical HPLC provides more precise monitoring.

Part 3: Final Purification (Preparative HPLC)

  • System Preparation: Use a preparative high-performance liquid chromatography (prep-HPLC) system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).[9]

  • Mobile Phase: Prepare a binary solvent system: (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

  • Sample Preparation: Pool the fractions from the previous step that contain the target compound, concentrate them in vacuo, and dissolve the residue in a minimal amount of the initial mobile phase. Filter through a 0.45 µm syringe filter.

  • Gradient Elution: Inject the sample and elute with a linear gradient, for example, from 5% B to 30% B over 40 minutes, at a flow rate of 15 mL/min. Monitor the eluent at 280 nm.

    • Causality: A reversed-phase C18 column is ideal for separating polar compounds. The gradient elution allows for the separation of closely related compounds. The UV absorbance at ~280 nm is characteristic of the indole chromophore.[5]

  • Collection and Lyophilization: Collect the peak corresponding to cyclo-dopa 5-O-glucoside. Confirm its purity using analytical HPLC. Combine the pure fractions and lyophilize to obtain the compound as a stable, dry powder.

Structural Elucidation and Characterization

Once isolated, the identity and purity of cyclo-dopa 5-O-glucoside must be confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with a C18 column and a diode-array detector (DAD) is the primary method for assessing purity and for tentative identification based on retention time and UV spectrum. The UV spectrum should show a maximum absorbance around 285 nm in an acidic mobile phase.[5]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. In positive ion mode, the expected ion would be [M+H]⁺ at m/z 358.11. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₅H₁₉NO₉).

Tandem MS (MS/MS) can provide structural information. For O-glycosides, a characteristic fragmentation is the neutral loss of the sugar moiety (162.05 Da for glucose), resulting in a fragment ion corresponding to the aglycone (cyclo-dopa) at m/z 196.06.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. While specific published NMR data for cyclo-dopa 5-O-glucoside is scarce in the provided search results, the expected signals can be inferred from the structure and data for related compounds.

  • ¹H-NMR (in D₂O): Expect signals for the aromatic protons on the indole ring, the protons of the dihydropyrrole ring, and a characteristic anomeric proton signal for the β-glucose moiety around 4.5-5.0 ppm with a large coupling constant (J ≈ 7-8 Hz). Signals for the other sugar protons would appear in the 3.2-4.0 ppm region.

  • ¹³C-NMR (in D₂O): Expect signals for the carboxyl group (~172 ppm), the aromatic carbons, the carbons of the indole core, and the six carbons of the glucose moiety, with the anomeric carbon (C-1') appearing around 100-104 ppm.[5]

  • 2D-NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign all proton and carbon signals and to confirm the site of glucosylation at the C-5 position through correlations between the anomeric proton/carbon and the C-5 of the indole ring.

Conclusion and Future Directions

The isolation of cyclo-dopa 5-O-glucoside, while challenging, is achievable through a systematic approach that combines careful extraction with multi-step chromatographic purification. This guide provides a synthesized, robust framework for researchers to obtain this important biosynthetic intermediate for further study. Future research may focus on scaling up this isolation for pharmacological screening, exploring the enzymatic activity of cyclo-DOPA 5-GT from various plant sources, and utilizing the isolated compound as an analytical standard to quantify its presence in different plant species and under various physiological conditions.

References

  • The Pharma Innovation Journal. (2021, July 16). Standardization protocol of DNA isolation from Beta vulgaris. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Sasaki, N., Adachi, T., Koda, T., & Ozeki, Y. (2004). Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.). FEBS Letters, 568(1-3), 159-162. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46173990, cyclo-dopa 5-O-glucoside. Retrieved from [Link]

  • Martin, G. J., et al. (2023). Enzymatic Synthesis of α-Glucosyl-Baicalin through Transglucosylation via Cyclodextrin Glucanotransferase in Water. International Journal of Molecular Sciences, 24(9), 8213. Retrieved from [Link]

  • Sarker, U., et al. (2021). Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage. Journal of Food Science and Technology, 58(10), 3848-3856. Retrieved from [Link]

  • Li, H. B., et al. (2012). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Pharmacognosy Magazine, 8(30), 123-128. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6- hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). Retrieved from [Link]

  • Wang, Y., et al. (2007). Preparative separation of axifolin-3-glucoside, hyperoside and amygdalin from plant extracts by high-speed countercurrent chromatography. Journal of Chromatography B, 852(1-2), 432-436. Retrieved from [Link]

  • FooDB. (2015). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). Retrieved from [Link]

  • Seo, D. H., et al. (2010). Enzymatic synthesis of L-DOPA alpha-glycosides by reaction with sucrose catalyzed by four different glucansucrases from four strains of Leuconostoc mesenteroides. Carbohydrate Research, 345(15), 2212-2217. Retrieved from [Link]

  • Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2845. Retrieved from [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram for the reaction mixture of DL-dopa-Dglucoside. HPLC conditions. Retrieved from [Link]

  • Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512. Retrieved from [Link]

  • Wu, P. C., et al. (2021). Enzymatic Synthesis of Novel Vitexin Glucosides. Molecules, 26(20), 6259. Retrieved from [Link]

  • Park, D., et al. (2009). Synthesis of dopamine and L-DOPA-alpha-glycosides by reaction with cyclomaltohexaose catalyzed by cyclomaltodextrin glucanyltransferase. Carbohydrate Research, 344(17), 2350-2356. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. (2021). Enzymatic Synthesis of Novel Vitexin Glucosides. Retrieved from [Link]

  • Wang, Y., et al. (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. Scientific Reports, 15, 12345. Retrieved from [Link]

  • Constantinescu, F., et al. (2022). Mass Spectrometry of Esterified Cyclodextrins. Polymers, 14(3), 456. Retrieved from [Link]

  • Patras, M. A., et al. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry, 58(10), e4972. Retrieved from [Link]

  • Nishimura, S., et al. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1935. Retrieved from [Link]

  • ResearchGate. (2022). Effects of Five Extraction Methods on Total Content, Composition, and Stability of Flavonoids in Jujube. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Data of Cyclo-dopa 5-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo-dopa 5-O-glucoside, formally known as (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid, is a naturally occurring molecule of significant interest in the fields of biochemistry and pharmacology. As a derivative of cyclo-dopa (leucodopachrome), it is an intermediate in the biosynthesis of betalains, the nitrogen-containing pigments responsible for the deep red color of beetroot (Beta vulgaris) and other plants.[1] The presence of the glucosyl moiety enhances the molecule's stability and solubility, playing a crucial role in its biological storage and transport. Understanding the spectroscopic properties of cyclo-dopa 5-O-glucoside is fundamental for its identification, quantification, and characterization in complex biological matrices, as well as for the quality control of natural health products and potential pharmaceutical applications.

This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data of cyclo-dopa 5-O-glucoside, offering field-proven insights for its structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For a molecule like cyclo-dopa 5-O-glucoside, electrospray ionization (ESI) is the preferred method due to the compound's polarity and thermal lability.

Molecular Ion and Isotopic Pattern

The chemical formula for cyclo-dopa 5-O-glucoside is C₁₅H₁₉NO₉, with a monoisotopic mass of approximately 357.106 g/mol .[2] In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 358.113. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at an m/z of approximately 356.099. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The presence of cyclo-dopa 5-O-glucoside in red beetroot peel extracts has been confirmed by HPLC-ESI-MS.[1]

Ion Calculated m/z
[M+H]⁺358.1132
[M+Na]⁺380.0952
[M-H]⁻356.0994

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides valuable structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation of O-glycosides is well-characterized and typically involves the cleavage of the glycosidic bond.

For cyclo-dopa 5-O-glucoside, the most prominent fragmentation pathway is the neutral loss of the glucose moiety (162.05 Da) from the precursor ion. This results in a fragment ion corresponding to the aglycone, cyclo-dopa.

  • [M+H]⁺ (m/z 358.1) → [M+H - 162.1]⁺ (m/z 196.0)

  • [M-H]⁻ (m/z 356.1) → [M-H - 162.1]⁻ (m/z 194.0)

Further fragmentation of the cyclo-dopa aglycone can occur, primarily through the loss of water (18.01 Da) and carbon dioxide (43.99 Da) from the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclo-dopa 5-O-glucoside will exhibit distinct signals for the protons of the cyclo-dopa core and the glucose moiety.

Cyclo-dopa Moiety:

  • Aromatic Protons: Two singlets are expected for the aromatic protons H-4 and H-7 of the indole ring.

  • Aliphatic Protons: The protons of the five-membered ring (H-2, H-3a, and H-3b) will appear as a set of coupled multiplets. The H-2 proton, being adjacent to the carboxylic acid and nitrogen, will be a doublet of doublets. The two H-3 protons will be diastereotopic and will appear as distinct multiplets, coupled to each other and to the H-2 proton.

Glucose Moiety:

  • Anomeric Proton (H-1'): A characteristic doublet in the downfield region (around 4.5-5.5 ppm) with a coupling constant (³J) of approximately 7-8 Hz is indicative of a β-anomeric configuration.

  • Other Sugar Protons (H-2' to H-6'): These protons will resonate as a complex series of multiplets in the region of 3.0-4.0 ppm.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~4.0-4.2dd~8, 4
H-3a~3.0-3.2dd~16, 8
H-3b~3.3-3.5dd~16, 4
H-4~6.8-7.0s-
H-7~6.5-6.7s-
H-1'~4.8-5.0d~7.5
H-2' - H-5'~3.2-3.6m-
H-6'a~3.7-3.8dd~12, 5
H-6'b~3.8-3.9dd~12, 2

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 15 distinct signals corresponding to the 15 carbon atoms in the molecule.

Cyclo-dopa Moiety:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (110-150 ppm). The carbons bearing hydroxyl and ether groups (C-5 and C-6) will be the most downfield in this region.

  • Aliphatic Carbons: The C-2 and C-3 carbons of the five-membered ring will be in the aliphatic region (30-60 ppm).

Glucose Moiety:

  • Anomeric Carbon (C-1'): The anomeric carbon will resonate around 100-105 ppm.

  • Other Sugar Carbons (C-2' to C-6'): The remaining four carbons of the pyranose ring (C-2' to C-5') will appear in the 70-80 ppm region, while the C-6' carbon will be at a slightly higher field (around 60-65 ppm).

Carbon Predicted Chemical Shift (ppm)
C-2~55-60
C-3~30-35
C-3a~125-130
C-4~110-115
C-5~145-150
C-6~140-145
C-7~105-110
C-7a~130-135
C=O~170-175
C-1'~100-103
C-2'~73-76
C-3'~76-79
C-4'~70-73
C-5'~77-80
C-6'~61-64

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following provides a general workflow for the isolation and spectroscopic analysis of cyclo-dopa 5-O-glucoside.

Isolation and Purification
  • Extraction: Lyophilized and powdered plant material (e.g., beetroot peel) is extracted with an 80% aqueous methanol solution.[1]

  • Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove non-polar compounds and enrich the glycosidic fraction.

  • Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is purified by preparative HPLC on a C18 column using a gradient of water (with 0.1% formic acid) and methanol. Fractions are monitored by UV-Vis detection and collected.

  • Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.

Spectroscopic Analysis
  • Mass Spectrometry:

    • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1-10 µg/mL.

    • Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired in both positive and negative ion modes.

  • NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Approximately 1-5 mg of the purified and lyophilized compound is dissolved in a deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).

    • Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of cyclo-dopa 5-O-glucoside.

G cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Beetroot Peel) extraction Solvent Extraction plant_material->extraction spe Solid-Phase Extraction (SPE) extraction->spe prep_hplc Preparative HPLC spe->prep_hplc pure_compound Pure Cyclo-dopa 5-O-glucoside prep_hplc->pure_compound ms Mass Spectrometry (ESI-MS, MS/MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr mw_formula Molecular Weight & Formula ms->mw_formula fragmentation Fragmentation Analysis ms->fragmentation proton_nmr 1H NMR Analysis nmr->proton_nmr carbon_nmr 13C NMR Analysis nmr->carbon_nmr two_d_nmr 2D NMR Correlations (COSY, HSQC, HMBC) nmr->two_d_nmr final_structure Final Structure Confirmation mw_formula->final_structure fragmentation->final_structure proton_nmr->final_structure carbon_nmr->final_structure two_d_nmr->final_structure

Sources

Methodological & Application

Application Notes & Protocols: High-Purity Extraction of Cyclo-dopa 5-O-glucoside from Red Beet Peels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Red beet (Beta vulgaris) peels, often discarded as agro-industrial waste, are a rich reservoir of bioactive compounds, notably betalains and other phenolic derivatives.[1][2] Among these is cyclo-dopa 5-O-glucoside, a key intermediate in the biosynthesis of betacyanins and a compound of significant interest for its potential pharmacological activities.[3] This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the extraction, purification, and analysis of cyclo-dopa 5-O-glucoside from red beet peels. The protocols herein are designed to maximize yield and purity while explaining the scientific rationale behind each critical step, ensuring both reproducibility and a deep understanding of the methodology.

Introduction: The Scientific Case for Cyclo-dopa 5-O-glucoside

Cyclo-dopa 5-O-glucoside, chemically known as (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid, is a naturally occurring phenolic glycoside.[4][5] Its significance stems from its role as a direct precursor to betanidin, the aglycone of the primary red-violet pigment in beetroot, betanin.[3] The presence of free cyclo-dopa 5-O-glucoside in red beet peels makes them a valuable and sustainable starting material for its isolation.[1][3]

This molecule is highly polar and water-soluble due to its multiple hydroxyl groups and the attached glucose moiety.[4] These characteristics dictate the entire extraction and purification strategy, which is centered on hydrophilic interactions. The protocols outlined below leverage these properties to selectively isolate the target compound from less polar constituents and other co-extracted molecules.

Principle of the Method

The overall workflow is a multi-stage process designed to progressively enrich the concentration and purity of cyclo-dopa 5-O-glucoside. It begins with an optimized solid-liquid extraction to solubilize the target compound from the solid peel matrix. This is followed by clarification to remove insoluble debris and proteins. The crucial step is a reversed-phase chromatography purification, which separates compounds based on polarity. Finally, analytical techniques are employed to confirm the identity and quantify the purity of the isolated compound.

Extraction_Workflow raw_material Red Beet Peels preparation Sample Preparation (Washing, Drying, Grinding) raw_material->preparation extraction Solid-Liquid Extraction (Aqueous Ethanol) preparation->extraction clarification Clarification (Centrifugation & Filtration) extraction->clarification purification Chromatographic Purification (Reversed-Phase C18) clarification->purification analysis Analysis & Quantification (HPLC-DAD / MS) purification->analysis final_product High-Purity cyclo-dopa 5-O-glucoside analysis->final_product

Caption: Overall workflow for the extraction and purification of cyclo-dopa 5-O-glucoside.

Materials and Reagents

Equipment:

  • High-speed blender or grinder

  • Laboratory oven or freeze-dryer

  • Magnetic stirrer with heating plate

  • Refrigerated centrifuge

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) or Flash Chromatography system

  • Reversed-phase C18 silica gel (for chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and/or Mass Spectrometer (MS)

  • pH meter

Chemicals and Reagents:

  • Fresh red beets

  • Ethanol (EtOH), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Citric acid, ACS grade

  • Formic acid, HPLC grade

  • Ammonium sulfate, ACS grade

  • Deionized (DI) water (18.2 MΩ·cm)

Detailed Experimental Protocols

Protocol 1: Raw Material Preparation

The quality of the starting material is paramount for a successful extraction. Beet peels contain the majority of betalains, up to 54% of the total amount in the beet.[1]

  • Selection and Washing: Procure fresh, firm red beets. Wash them thoroughly under running water to remove soil and debris.

  • Peeling: Carefully peel the beets using a standard vegetable peeler. Retain the peels and process the beet flesh for other purposes.

  • Drying: To increase the efficiency of extraction and for stable long-term storage, the peels must be dried.

    • Oven Drying: Spread the peels in a single layer on a tray and dry in an oven at a low temperature (40-45°C) for 24 hours or until brittle.[6] Higher temperatures can lead to the degradation of betalains and related compounds.[7][8]

    • Freeze-Drying (Lyophilization): For maximal preservation of bioactive compounds, freeze the peels and lyophilize them until a constant weight is achieved.

  • Milling: Grind the dried peels into a fine powder (e.g., 30-mesh sieve) using a high-speed blender or mill.[6] This increases the surface area available for solvent interaction, significantly improving extraction efficiency. Store the powder in an airtight, light-proof container at -20°C.

Protocol 2: Optimized Solid-Liquid Extraction

This step is designed to solubilize cyclo-dopa 5-O-glucoside from the plant matrix. The choice of solvent and conditions is critical for selectivity and stability.

Causality: Cyclo-dopa 5-O-glucoside is a hydrophilic (water-loving) molecule.[4] Pure water can be used for extraction, but adding a moderate amount of a polar organic solvent like ethanol improves recovery by reducing the overall polarity of the solvent system to better match the compound's properties.[9][10] An acidic environment is crucial for stabilizing betalains, which are prone to degradation at neutral or alkaline pH.[11]

ParameterRecommended ValueJustification & References
Solvent 20-50% Ethanol in DI Water (v/v)Optimal for extracting polar betalains and related glucosides. Higher ethanol concentrations can inhibit extraction.[9]
pH Adjustment Adjust solvent to pH 3.0-5.0 with Citric AcidBetalains are most stable in a slightly acidic pH range.[11][12] This minimizes enzymatic and chemical degradation during extraction.
Solid-to-Liquid Ratio 1:25 (w/v)A higher solvent volume ensures complete wetting of the material and efficient mass transfer, leading to better extraction yield.
Temperature 25-40°CLow to moderate temperatures are used to prevent thermal degradation of the target compound.[13]
Extraction Time 2-3 hoursSufficient time for the solvent to penetrate the matrix and solubilize the compound. Prolonged times offer diminishing returns.[7]
Agitation Continuous stirringEnsures homogeneity and facilitates the diffusion of the solute from the solid matrix into the solvent.

Procedure:

  • Weigh 20 g of the dried beet peel powder and transfer it to a 1000 mL beaker.

  • Add 500 mL of the pH-adjusted 20% ethanol solvent (1:25 ratio).

  • Place the beaker on a magnetic stirrer and begin continuous agitation at a moderate speed.

  • Maintain the temperature at 40°C for 3 hours. Keep the beaker covered to prevent solvent evaporation.

Protocol 3: Clarification of the Crude Extract

The crude extract contains insoluble plant debris and proteins that can interfere with subsequent purification steps.

  • Initial Filtration: Filter the extract slurry through four layers of cheesecloth to remove the bulk of the solid material. Squeeze the biomass to recover as much liquid as possible.

  • Deproteinization (Optional but Recommended): Add ammonium sulfate to the filtered extract to a final concentration of 50% saturation (w/v).[11] Incubate at 4°C for 30 minutes to precipitate proteins.

  • Centrifugation: Transfer the extract to centrifuge tubes and spin at 8,000 x g for 20 minutes at 4°C.[11][14] This will pellet the remaining fine suspended solids and precipitated proteins.

  • Final Filtration: Carefully decant the supernatant and filter it through Whatman No. 1 filter paper to obtain a clear, deep red extract.[7]

Protocol 4: Reversed-Phase Chromatographic Purification

This is the core purification step, separating cyclo-dopa 5-O-glucoside from other compounds based on polarity.

Principle: Reversed-phase chromatography uses a nonpolar stationary phase (C18 silica) and a polar mobile phase. Highly polar compounds like cyclo-dopa 5-O-glucoside have weak interactions with the C18 material and will elute early with a highly aqueous mobile phase. Less polar compounds will be retained more strongly and require a higher concentration of organic solvent to elute.

Procedure:

  • Solvent Removal: Concentrate the clarified extract using a rotary evaporator at a low temperature (<40°C) to remove the ethanol. The goal is to obtain a concentrated aqueous solution.

  • Column Preparation:

    • Prepare a column with C18 reversed-phase silica gel.

    • Equilibrate the column by washing it with 2-3 column volumes of methanol, followed by 3-4 column volumes of DI water acidified with 0.1% formic acid.

  • Sample Loading: Load the concentrated aqueous extract onto the equilibrated C18 column.

  • Washing (Elution of Highly Polar Impurities): Wash the column with 3-4 column volumes of acidified DI water (0.1% formic acid). This will remove sugars, organic acids, and other highly polar impurities.

  • Elution of Cyclo-dopa 5-O-glucoside: Begin a stepwise or linear gradient elution with increasing concentrations of ethanol (or methanol) in acidified water. Based on a similar protocol for betanin, cyclo-dopa 5-O-glucoside is expected to elute at a low ethanol concentration.[11]

    • Step 1: Elute with 5% EtOH in 0.1% formic acid.

    • Step 2: Elute with 10% EtOH in 0.1% formic acid.[11] Collect fractions continuously and monitor by HPLC.

    • Step 3: Continue increasing the ethanol concentration to elute more strongly retained compounds like betanin and other phenolics.

  • Fraction Pooling: Analyze the collected fractions using the HPLC method described below. Pool the fractions that contain pure cyclo-dopa 5-O-glucoside.

  • Final Concentration: Remove the solvent from the pooled fractions using a rotary evaporator and then lyophilize to obtain the purified compound as a powder.

Purification_Scheme start_node Clarified Aqueous Extract column_node Reversed-Phase C18 Column start_node->column_node Load Sample wash_node Wash with Acidified Water column_node->wash_node Step 1 elute_node Elute with Aqueous Ethanol Gradient column_node->elute_node Step 2 impurities_node Highly Polar Impurities (Sugars, Acids) wash_node->impurities_node Discard target_node Cyclo-dopa 5-O-glucoside (Elutes at low % EtOH) elute_node->target_node Collect Fractions other_node Less Polar Compounds (Betanin, etc.) elute_node->other_node Collect Separately

Caption: Chromatographic separation principle on a reversed-phase C18 column.

Protocol 5: Analytical Quantification and Characterization

HPLC is the definitive method for both identifying and quantifying cyclo-dopa 5-O-glucoside.[3][15]

HPLC ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 30% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 280 nm (for phenolic compounds)

Procedure:

  • Standard Preparation: Prepare a calibration curve using a purified analytical standard of cyclo-dopa 5-O-glucoside, if available. If not, relative quantification can be performed based on peak area.

  • Sample Preparation: Dissolve a known mass of the lyophilized final product in the mobile phase A. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample into the HPLC system. Identify the peak corresponding to cyclo-dopa 5-O-glucoside based on its retention time compared to a standard or literature values.

  • Confirmation (HPLC-MS): For unambiguous identification, couple the HPLC system to an electrospray ionization mass spectrometer (HPLC-ESI-MS). Cyclo-dopa 5-O-glucoside has a molecular weight of 357.31 g/mol .[5] The expected [M+H]⁺ ion would be at m/z 358.1.

References

  • Jannatul, M. et al. (2025). Different Methods of Betalain Extraction from Red Beetroot (Beta vulgaris L.) for Preparation of Solid Food Colour and Preparation of Beetroot Leather. ResearchGate. Available at: [Link]

  • López-López, K. et al. (2022). Extraction and Stabilization of Betalains from Beetroot (Beta vulgaris) Wastes Using Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Sathya, S. & Baskar, R. (2021). Extraction Of Betalains From Red Beet (Beta Vulgaris, L.) And It's Potential Uses As Antimicrobial Agents Against Esbl Producing Isolates. Turkish Online Journal of Qualitative Inquiry. Available at: [Link]

  • Kujala, T. S. et al. (2001). Betalains and phenolics in red beetroot (Beta vulgaris) peel extracts. PubMed. Available at: [Link]

  • Wang, M. et al. (2020). Red Beetroot Betalains: Perspectives on Extraction, Processing, and Potential Health Benefits. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Le, T. H. et al. (2020). OPTIMIZATION OF EXTRACTION OF BETALAIN FROM RED BEETROOT (Beta vulgaris var. rubra (L.) Moq). Dalat University Journal of Science. Available at: [Link]

  • Zin, Z. M. et al. (2020). CONVENTIONAL EXTRACTION OF BETALAIN COMPOUNDS FROM BEETROOT PEELS WITH AQUEOUS ETHANOL SOLVENT. Acta Alimentaria. Available at: [Link]

  • Fathordoobady, F. et al. (2024). Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties. Food Science & Nutrition. Available at: [Link]

  • Seki, S. et al. (2023). Isolation of High-Purity Betanin from Red Beet and Elucidation of Its Antioxidant Activity against Peroxynitrite: An in vitro Study. Molecules. Available at: [Link]

  • Nurhadi, B. et al. (2022). Extraction And Characterization Of Betacyanins From Beetroot (Beta Vulgaris L.). International Journal of Progressive Sciences and Technologies. Available at: [Link]

  • Wang, M. et al. (2020). Red Beetroot Betalains: Perspectives on Extraction, Processing, and Potential Health Benefits. ResearchGate. Available at: [Link]

  • Singh, B. et al. (2024). Comprehensive analysis of phytochemical extraction of betalains from Beta vulgaris L. pomace using conventional, enzyme-assisted and ultrasonic-assisted methods. ResearchGate. Available at: [Link]

  • Wyler, H. et al. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). ResearchGate. Available at: [Link]

  • Fernando, G. S. N. (2022). Betalain pigments: isolation, characterization and in vitro antioxidant and anti-inflammatory properties. White Rose eTheses Online. Available at: [Link]

  • Kumar, Y. et al. (2024). Red Beetroot and Its By-Products: A Comprehensive Review of Phytochemicals, Extraction Methods, Health Benefits, and Applications. MDPI. Available at: [Link]

  • Lazăr, M. C. et al. (2021). Optimization of Betalain Pigments Extraction Using Beetroot by-Products as a Valuable Source. MDPI. Available at: [Link]

  • Spagnuolo, R. et al. (2022). A Novel Process for the Recovery of Betalains from Unsold Red Beets by Low-Temperature Enzyme-Assisted Extraction. PubMed Central. Available at: [Link]

  • Grembecka, M. et al. (2023). Old-Fashioned, but Still a Superfood—Red Beets as a Rich Source of Bioactive Compounds. Applied Sciences. Available at: [Link]

  • FooDB. (2015). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). FooDB. Available at: [Link]

  • Asghar, A. et al. (2024). Exploitation of red beet peel powder as a natural food ingredient in whey-fruit based beverage. Taylor & Francis Online. Available at: [Link]

  • Le, V. D. et al. (2021). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. PubMed Central. Available at: [Link]

  • Komes, D. et al. (2022). Red Beetroot and Banana Peels as Value-Added Ingredients: Assessment of Biological Activity and Preparation of Functional Edible Films. National Institutes of Health. Available at: [Link]

  • Gavan, A. et al. (2022). Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils. MDPI. Available at: [Link]

  • Jo, A. et al. (2020). HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia. Korea Science. Available at: [Link]

  • Apak, R. et al. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Available at: [Link]

  • Singh, S. & Sharma, P. K. (2024). CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodopa glucoside. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). cyclo-Dopa-glucuronylglucoside. PubChem Compound Database. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Antioxidant Assays of Cyclo-dopa 5-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework and detailed protocols for evaluating the in vitro antioxidant capacity of cyclo-dopa 5-O-glucoside. Cyclo-dopa 5-O-glucoside, a naturally occurring phenolic compound found in sources like red beet, is of increasing interest for its potential health benefits.[1][2] Quantifying its antioxidant activity is a critical first step in its characterization. This document outlines a multi-mechanistic approach, employing four standard assays: DPPH, ABTS, FRAP, and ORAC. By providing not only step-by-step protocols but also the underlying scientific rationale, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools for a robust and reliable assessment of this molecule's antioxidant potential.

Introduction: The Rationale for a Multi-Assay Approach

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions.[3][4] Antioxidants mitigate this damage by neutralizing ROS, and there is significant interest in identifying novel antioxidant compounds from natural sources.[3] Cyclo-dopa 5-O-glucoside, a derivative of the melanin precursor cyclo-dopa, is a promising candidate due to its phenolic structure.[2][5]

In vitro antioxidant assays serve as a rapid, cost-effective, and essential primary screen to determine the potential of a compound.[6][7] However, no single assay can fully capture the complex nature of antioxidant activity.[6] Antioxidants can act via two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[8][9] Therefore, employing a panel of assays operating through different mechanisms is crucial for a comprehensive evaluation. This guide details protocols for two predominantly SET-based assays (ABTS, FRAP), one mixed-mode assay (DPPH), and one HAT-based assay (ORAC) to provide a holistic antioxidant profile of cyclo-dopa 5-O-glucoside.[8][9][10][11]

G cluster_mechanisms Antioxidant Mechanisms cluster_assays Selected In Vitro Assays HAT Hydrogen Atom Transfer (HAT) SET Single Electron Transfer (SET) ORAC ORAC ORAC->HAT Primarily measures HAT DPPH DPPH DPPH->SET Primarily SET ABTS ABTS ABTS->SET FRAP FRAP FRAP->SET

Caption: Classification of the four selected antioxidant assays by their primary mechanism.

Analyte Profile: Cyclo-dopa 5-O-glucoside

A thorough understanding of the analyte's chemical properties is paramount for accurate and reproducible results.

2.1. Chemical and Physical Properties

  • Structure: Cyclo-dopa 5-O-glucoside is a phenolic glycoside, specifically an indolyl carbohydrate.[2][12] The presence of hydroxyl groups on the indoline ring is expected to be the primary source of its antioxidant activity.

  • Molecular Formula: C₁₅H₁₉NO₉[5]

  • Molecular Weight: 357.31 g/mol [5]

  • Solubility: It is a water-soluble compound.[12]

2.2. Critical Consideration: pH Stability The stability of the parent compound, cyclo-dopa, is highly pH-dependent. It is stable in acidic conditions (pH < 4) but decomposes rapidly at neutral or basic pH.[13][14] While the 5-O-glucoside moiety is expected to confer greater stability, it is crucial to handle the compound under appropriate pH conditions to prevent degradation.

2.3. Preparation of Stock and Working Solutions Causality: To ensure the integrity of the analyte, all solutions should be freshly prepared in a slightly acidic buffer and protected from light to prevent auto-oxidation.

  • Stock Solution (e.g., 10 mM): Accurately weigh the required amount of cyclo-dopa 5-O-glucoside powder. Dissolve it in a suitable solvent. Given its stability profile, 75 mM potassium phosphate buffer (pH 6.5-7.0) is a common choice for ORAC, while assays like FRAP are performed in an acidic buffer. For DPPH and ABTS, methanol or ethanol are often used. If using an organic solvent, ensure it is compatible with the assay and that the final concentration in the well is minimal to avoid interference.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent. The concentration range should be determined empirically but typically spans from low micromolar (µM) to millimolar (mM) levels.

Experimental Workflow Overview

A systematic workflow ensures consistency and minimizes error. The process involves preparing the analyte and standards, running each of the four assays in parallel on a 96-well plate, and then analyzing the data to determine antioxidant capacity.

G cluster_plate 96-Well Plate Setup (for each assay) start Start: Prepare Cyclo-dopa 5-O-glucoside & Standard (Trolox) Stock Solutions prep_dilutions Prepare Serial Dilutions start->prep_dilutions add_samples Add Blanks, Standards, & Cyclo-dopa Samples prep_dilutions->add_samples prep_assays Prepare Assay Reagents (DPPH, ABTS, FRAP, ORAC) add_reagent Add Assay Reagent prep_assays->add_reagent add_samples->add_reagent incubate Incubate (Time & Temp Specific) add_reagent->incubate read Read Absorbance / Fluorescence incubate->read analyze Data Analysis: Calculate % Inhibition, Plot Standard Curve, Determine TEAC/IC50 read->analyze end_node End: Report Antioxidant Profile analyze->end_node

Caption: General experimental workflow for assessing antioxidant capacity.

Detailed Assay Protocols

The following protocols are optimized for a 96-well microplate format, which is suitable for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, it is reduced to the pale yellow diphenylpicrylhydrazine.[15] The reduction in absorbance at ~517 nm is proportional to the antioxidant capacity.[15] This assay is technically simple and rapid.[9]

G DPPH_radical DPPH• (Violet) Antioxidant + Antioxidant-H DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced Reduction Antioxidant_radical + Antioxidant•

Caption: Reaction scheme for the DPPH assay.

  • Reagents and Materials:

    • DPPH (M.W. 394.32)

    • Methanol (spectrophotometric grade)

    • Cyclo-dopa 5-O-glucoside working solutions

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

    • 96-well clear, flat-bottom plates

    • Microplate reader capable of reading absorbance at 517 nm

  • Reagent Preparation:

    • DPPH Working Solution (approx. 120 µM): Dissolve ~2.4 mg of DPPH in 50 mL of methanol.[16] Adjust the concentration with methanol until the absorbance at 517 nm is 1.00 ± 0.05.[17] Store this solution in an amber bottle at 4°C. Prepare fresh daily.

    • Trolox Standards: Prepare a 1 mM stock solution of Trolox in methanol. Create serial dilutions (e.g., 0-200 µM) in methanol.

  • Assay Protocol:

    • Pipette 20 µL of the blank (methanol), Trolox standards, and cyclo-dopa 5-O-glucoside samples into respective wells of the 96-well plate (in triplicate).

    • Add 180 µL of the DPPH working solution to all wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[16][17]

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate Percent Inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (Where Abs_control is the absorbance of the DPPH solution with the blank).

    • Determine IC₅₀: Plot the % Inhibition versus the concentration of cyclo-dopa 5-O-glucoside. The IC₅₀ is the concentration required to inhibit 50% of the DPPH radicals.

    • Calculate Trolox Equivalents (TEAC): Plot the % Inhibition versus the concentration of Trolox standards to create a calibration curve.[18] Use the linear regression equation to express the antioxidant capacity of the sample in µM Trolox Equivalents (TE).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: ABTS is oxidized with potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[19] Antioxidants reduce the pre-formed radical, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.[19] This assay is advantageous as it is soluble in both aqueous and organic media, allowing for the analysis of hydrophilic and lipophilic compounds.[20]

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Ethanol or PBS for dilution

    • Cyclo-dopa 5-O-glucoside working solutions

    • Trolox for standard curve

    • 96-well clear, flat-bottom plates

    • Microplate reader capable of reading absorbance at 734 nm

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Stock (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

    • ABTS•+ Working Solution: Mix the ABTS and potassium persulfate stock solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19] Before use, dilute this solution with PBS (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Assay Protocol:

    • Pipette 10 µL of the blank (buffer/solvent), Trolox standards, and cyclo-dopa 5-O-glucoside samples into wells (in triplicate).

    • Add 190 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6-10 minutes.

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculations are performed similarly to the DPPH assay, yielding % Inhibition, IC₅₀, and TEAC values. The standard curve is generated using Trolox.[21]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) under acidic conditions (pH 3.6).[3][22] The reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at ~593 nm. The FRAP assay is simple, rapid, and highly reproducible.[10][23]

  • Reagents and Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

    • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

    • Cyclo-dopa 5-O-glucoside working solutions

    • 96-well clear, flat-bottom plates

    • Microplate reader capable of reading absorbance at 593 nm

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[22] Warm this reagent to 37°C before use.

    • Ferrous Sulfate Standards: Prepare a 1 mM stock solution of FeSO₄ in water. Create serial dilutions (e.g., 0-1000 µM) in water.

  • Assay Protocol:

    • Pipette 20 µL of the blank (water), FeSO₄ standards, and cyclo-dopa 5-O-glucoside samples into wells (in triplicate).

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for 30 minutes.[22]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentration.

    • Use the linear regression equation from the standard curve to determine the FRAP value of the cyclo-dopa 5-O-glucoside samples.

    • Results are expressed as µM Ferrous Equivalents (FE) or µM Trolox Equivalents (TE) if Trolox is used as the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[24][25] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve (AUC). This HAT-based assay is considered highly relevant to human biology as it uses a biologically relevant radical source.[11]

  • Reagents and Materials:

    • Fluorescein sodium salt

    • AAPH

    • Trolox

    • 75 mM Potassium phosphate buffer (pH 7.4)

    • Cyclo-dopa 5-O-glucoside working solutions

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of kinetic reads at 37°C.

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a stock solution in the phosphate buffer and dilute to the final working concentration (e.g., 70 nM). Keep protected from light.

    • AAPH Solution: Prepare fresh immediately before use by dissolving AAPH in the phosphate buffer (e.g., 153 mM).

    • Trolox Standards: Prepare a stock solution in the buffer and create serial dilutions (e.g., 0-100 µM).

  • Assay Protocol:

    • Pipette 25 µL of the blank (buffer), Trolox standards, and cyclo-dopa 5-O-glucoside samples into wells (in triplicate) of the black plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate in the reader at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60-90 minutes, or until the fluorescence has decayed by >90%.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample: Net AUC = AUC_sample - AUC_blank.

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentration.

    • Use the linear regression equation to express the ORAC value of cyclo-dopa 5-O-glucoside in µM Trolox Equivalents (TE).

Data Presentation and Interpretation

For clarity and comparative purposes, results from all assays should be summarized in a table.

Table 1: Hypothetical Antioxidant Profile of Cyclo-dopa 5-O-glucoside

Assay ParameterDPPH AssayABTS AssayFRAP AssayORAC Assay
Primary Mechanism SET / HATSETSETHAT
Result Unit IC₅₀ (µM)IC₅₀ (µM)µM Fe²⁺ Equiv.µM Trolox Equiv.
Cyclo-dopa 5-O-glucoside [Value][Value][Value][Value]
Positive Control (Trolox) [Value][Value][Value]N/A (Standard)
  • Interpretation: A lower IC₅₀ value in the DPPH and ABTS assays indicates higher radical scavenging activity. Higher values in the FRAP and ORAC assays signify greater reducing power and peroxyl radical scavenging capacity, respectively. Comparing the results across the different mechanistic assays provides a robust understanding of how cyclo-dopa 5-O-glucoside functions as an antioxidant. For instance, strong performance in both FRAP (SET) and ORAC (HAT) would suggest a versatile antioxidant capability.

Conclusion

This application note provides a validated and comprehensive set of protocols for assessing the in vitro antioxidant capacity of cyclo-dopa 5-O-glucoside. By utilizing a panel of assays with differing chemical principles—DPPH, ABTS, FRAP, and ORAC—researchers can obtain a multi-faceted and reliable antioxidant profile. Adherence to these detailed methodologies, including careful sample preparation, use of appropriate standards, and correct data analysis, will ensure high-quality, reproducible results. These in vitro findings are a crucial prerequisite for further investigation into the biological relevance of cyclo-dopa 5-O-glucoside in more complex systems, such as cell-based models and in vivo studies.[6]

References

  • Mabry, T. J., Wyler, H., Sassu, G., Mercier, M., Parikh, I., & Dreiding, A. S. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). ResearchGate. Retrieved from [Link]

  • Karadag, A., Ozcelik, B., & Saner, S. (2017). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Food Science and Technology, 37(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cyclo-dopa 5-O-glucoside. PubChem Compound Database. Retrieved from [Link]

  • Suryanti, V., Marliyana, S. D., & Putri, H. E. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg). E3S Web of Conferences, 202, 02005. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties. Retrieved from [Link]

  • FooDB. (2015). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Sasaki, N., Adachi, T., Kanda, T., & Ozeki, Y. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1939. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 9(11), 1083. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodopa glucoside. PubChem Compound Database. Retrieved from [Link]

  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme for the preparation of cycloDOPA derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard calibration curve for the determination of total antioxidant.... Retrieved from [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods for antioxidant measurement. TrAC Trends in Analytical Chemistry, 30(4), 652-664. (Note: While the direct link is not in the search results, the protocol details align with common DPPH methodologies described in various papers). A representative protocol is available from MDPI: [Link]

  • Gulcin, İ. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Frontiers in Nutrition, 7, 608888. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). In Vitro Methods of Assay of Antioxidants: An Overview. Critical Reviews in Analytical Chemistry, 51(6), 566-580. Retrieved from [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382. Retrieved from [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(1), 60. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.14. Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]

  • Shahidi, F., & Zhong, Y. (2015). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 4(1), 10-39. Retrieved from [Link]

  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. Retrieved from [Link]

  • Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 221. Retrieved from [Link]

  • MDPI. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • Shah, P., & Modi, H. A. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(9), 1736. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard calibration curves of the antioxidant assays expressed as Trolox and EDTA. Retrieved from [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]

  • YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. Retrieved from [Link]

  • Sochor, J., et al. (2010). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 15(12), 8618-8640. Retrieved from [Link]

  • Gornas, P., et al. (2021). Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione. Antioxidants, 11(1), 45. Retrieved from [Link]

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Application Notes and Protocols: Quantitative Analysis of Betalain Precursors in Plant Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) hues observed in plants of the order Caryophyllales, such as beetroot, amaranth, and prickly pear.[1][2] Unlike anthocyanins, with which they are mutually exclusive, betalains are derived from the amino acid tyrosine.[3][4] The growing interest in these pigments within the scientific and pharmaceutical communities is due to their potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[3] Understanding the biosynthesis of betalains is crucial for optimizing their production in plants and for their potential use in drug development. This guide provides a comprehensive overview of the quantitative analysis of key betalain precursors—tyrosine, L-3,4-dihydroxyphenylalanine (L-DOPA), and cyclo-DOPA—in plant tissues.

The accurate quantification of these precursors is essential for metabolic flux analysis, genetic engineering of betalain production, and for assessing the pharmacological potential of betalain-producing plants. L-DOPA, for instance, is a crucial precursor and a significant therapeutic agent for Parkinson's disease.[5][6][7] This document outlines the biosynthetic pathway of betalains and details robust protocols for sample preparation and quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Betalain Biosynthesis Pathway

The biosynthesis of betalains begins with the amino acid tyrosine.[4] Through a series of enzymatic reactions, tyrosine is converted into the central precursors that ultimately form the two classes of betalain pigments: betacyanins and betaxanthins.[8]

The key steps in the pathway are:

  • Hydroxylation of Tyrosine: Tyrosine is hydroxylated to form L-DOPA.[9]

  • Oxidation of L-DOPA: L-DOPA is then oxidized to dopaquinone. This is an unstable intermediate.[9]

  • Cyclization: Dopaquinone can spontaneously cyclize to form cyclo-DOPA.

  • Formation of Betalamic Acid: Dopaquinone can also be converted to betalamic acid, the chromophore common to all betalains.[8]

  • Condensation: Betalamic acid condenses with cyclo-DOPA to form red-violet betacyanins, or with various amino acids and amines to form yellow-orange betaxanthins.[8]

Betalain_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase cyclo_DOPA cyclo-DOPA L_DOPA->cyclo_DOPA Oxidation/ Cyclization Betalamic_Acid Betalamic Acid L_DOPA->Betalamic_Acid DOPA-dioxygenase Betacyanins Betacyanins (Red-Violet) cyclo_DOPA->Betacyanins Betalamic_Acid->Betacyanins Condensation Betaxanthins Betaxanthins (Yellow-Orange) Betalamic_Acid->Betaxanthins Condensation Amino_Acids Amino Acids/ Amines Amino_Acids->Betaxanthins

The biosynthetic pathway of betalains starting from tyrosine.

Sample Preparation: The Foundation of Accurate Quantification

The accurate quantification of betalain precursors necessitates meticulous sample preparation to ensure the stability of the target analytes and to minimize interference from the complex plant matrix.[10] Due to their susceptibility to oxidation, special care must be taken during extraction.[9]

Protocol: Extraction of Betalain Precursors from Plant Tissues

This protocol is designed to be a robust starting point for the extraction of tyrosine, L-DOPA, and cyclo-DOPA. Optimization may be required depending on the specific plant tissue.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction buffer: 80% Methanol containing 0.1% formic acid and an internal standard (e.g., 10 µM 4-methyl-L-DOPA)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Harvest and Flash-Freeze: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. This is a critical step to prevent enzymatic degradation of the precursors.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Work quickly to prevent thawing.

  • Extraction: Transfer approximately 100 mg of the powdered tissue to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold extraction buffer. The use of an organic solvent like methanol helps to precipitate proteins and extract the polar precursors.[10]

  • Vortex and Sonicate: Vortex the mixture vigorously for 1 minute. Follow with sonication in an ice-water bath for 10 minutes to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step removes any remaining particulate matter that could damage the analytical column.

  • Storage: If not analyzing immediately, store the extracts at -80°C to prevent degradation. Betalain precursors are sensitive to light and temperature.[11][12]

Quantitative Analysis by HPLC-UV/VIS

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/VIS) detection is a widely used and robust method for the quantification of betalain precursors.[5][13] This technique offers good sensitivity and reproducibility for routine analysis.

Protocol: HPLC-UV/VIS Analysis of Betalain Precursors

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and a UV/VIS or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm is a suitable wavelength for the simultaneous detection of tyrosine and L-DOPA.[14]

  • Column Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
10.0 30
12.0 95
15.0 95
15.1 5

| 20.0 | 5 |

Method Validation: A robust analytical method requires validation to ensure its accuracy, precision, linearity, and sensitivity.[15][16]

  • Linearity: Prepare a series of standard solutions of tyrosine and L-DOPA of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the extraction buffer. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (R²) of >0.99 is desirable.[14]

  • Precision: Assess intra-day and inter-day precision by analyzing a quality control (QC) sample at three different concentrations (low, medium, and high) multiple times on the same day and on three different days. The relative standard deviation (RSD) should be <15%.

  • Accuracy: Determine the accuracy by spiking a known amount of the standards into a plant matrix extract and calculating the percentage recovery. Recoveries between 80-120% are generally acceptable.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. These can be determined from the calibration curve or by signal-to-noise ratio calculations.

Example Data:

Compound Retention Time (min) Concentration in Beetroot (µg/g FW)
Tyrosine 4.2 15.8 ± 1.2
L-DOPA 5.8 25.3 ± 2.5

| cyclo-DOPA | 7.1 | Below LOQ |

Note: cyclo-DOPA is often present at very low concentrations and may require more sensitive techniques like LC-MS for accurate quantification.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV/VIS, making it the gold standard for analyzing low-abundance metabolites like cyclo-DOPA.[17][18][19] The use of Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification.[20]

LCMS_Workflow Sample_Prep Sample Preparation LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Workflow for LC-MS/MS analysis of betalain precursors.

Protocol: LC-MS/MS Analysis of Betalain Precursors

Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive ESI.

Gradient Program:

Time (min) % Mobile Phase B
0.0 2
5.0 20
6.0 98
8.0 98
8.1 2

| 10.0 | 2 |

MRM Transitions: The following are example MRM transitions. These should be optimized for the specific instrument being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Tyrosine 182.08 136.08 15
L-DOPA 198.07 152.08 18
cyclo-DOPA 196.06 150.06 20

| 4-methyl-L-DOPA (IS) | 212.09 | 166.09 | 18 |

Method Validation: The same validation principles as for HPLC-UV/VIS apply to LC-MS/MS. However, due to the increased sensitivity, the linear range for the calibration curve may need to be adjusted to lower concentrations.

Example Data:

Compound Retention Time (min) Concentration in Amaranth Leaves (ng/g FW)
Tyrosine 2.8 1250 ± 98
L-DOPA 3.5 350 ± 25

| cyclo-DOPA | 4.1 | 45 ± 5.2 |

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Column contaminationFlush the column with a strong solvent (e.g., isopropanol).
Incompatible injection solventEnsure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity Analyte degradationPrepare fresh samples and standards. Keep samples cold.
Poor ionization in MSOptimize ESI source parameters (e.g., capillary voltage, gas flow).
High Background Noise Contaminated mobile phase or systemUse high-purity solvents and flush the system.
Inconsistent Retention Times Fluctuation in mobile phase compositionEnsure proper solvent mixing and degassing.
Column temperature variationUse a column oven to maintain a stable temperature.

Conclusion

The quantitative analysis of betalain precursors in plant tissues is a multifaceted process that requires careful attention to detail, from sample preparation to data analysis. The choice between HPLC-UV/VIS and LC-MS/MS will depend on the specific research question, the expected concentration of the analytes, and the available instrumentation.[13][17] By following the robust protocols and validation procedures outlined in this guide, researchers can obtain accurate and reliable data on the levels of tyrosine, L-DOPA, and cyclo-DOPA in their plant samples. This information is invaluable for advancing our understanding of betalain biosynthesis and for unlocking the full potential of these fascinating plant pigments in various applications.

References

  • ResearchGate. (2022). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. Available at: [Link]

  • Słupski, J., & Kopytowski, J. (2018). Biological Properties and Applications of Betalains. Molecules, 23(11), 2943. Available at: [Link]

  • ResearchGate. (2018). Quantification of plant metabolites (l-tyrosine, l-DOPA and dopamine) in different parts of M. pruriens and different stages of development using reverse phase HPLC. Available at: [Link]

  • National Institutes of Health (NIH). (2021). The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry. PLoS ONE, 16(8), e0255429. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). HPLC Estimation of L-DOPA in Phaseolus vulgaris and Cyamopsis tetragonoloba for the Anti-parkinson's Activity. Available at: [Link]

  • Charles University. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Available at: [Link]

  • ResearchGate. (2021). Extraction and Stabilization of Betalains from Beetroot (Beta vulgaris) Wastes Using Deep Eutectic Solvents. Available at: [Link]

  • ResearchGate. (n.d.). The micro-HPLC-MS/MS chromatograms of betalain compounds identified in the plasma samples. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration. Molecules, 22(12), 2133. Available at: [Link]

  • National Institutes of Health (NIH). (2024). In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting. Molecules, 29(22), 5485. Available at: [Link]

  • ResearchGate. (2024). In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Research Progress of Betalain in Response to Adverse Stresses and Evolutionary Relationship Compared with Anthocyanin. Molecules, 24(17), 3077. Available at: [Link]

  • ResearchGate. (2013). Analysis of betalains from fruits of Opuntia species. Available at: [Link]

  • Encyclopedia.pub. (2022). L-Dopa Extraction and Analytical Determination in Plant Matrices. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. International Journal of Molecular Sciences, 18(10), 2089. Available at: [Link]

  • PubMed. (2025). Extraction, stabilization, and health application of betalains: An update. Available at: [Link]

  • MDPI. (2022). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. Molecules, 27(16), 5239. Available at: [Link]

  • ResearchGate. (2014). Betalain and Betaine Composition of Greenhouse- or Field-Produced Beetroot (Beta vulgaris L.) and Inhibition of HepG2 Cell Proliferation. Available at: [Link]

  • PubMed. (2024). In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya. Available at: [Link]

  • ResearchGate. (2025). Betalain plant sources, biosynthesis, extraction, stability enhancement methods, bioactivity, and applications. Available at: [Link]

  • ScienceDirect. (2014). Method validation strategies involved in non-targeted metabolomics. Available at: [Link]

  • National Institutes of Health (NIH). (2011). The role of L-DOPA in plants. Plant Signaling & Behavior, 6(5), 776-778. Available at: [Link]

  • ResearchGate. (2014). Method validation strategies involved in non-targeted metabolomics. Available at: [Link]

  • MDPI. (2021). Extraction and Stabilization of Betalains from Beetroot (Beta vulgaris) Wastes Using Deep Eutectic Solvents. Molecules, 26(20), 6219. Available at: [Link]

  • Preprints.org. (2025). Betalain Extraction Techniques, Principles, Optimal Conditions and Yield: A Review. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Mining plant metabolomes: Methods, applications, and perspectives. Journal of Integrative Plant Biology, 63(9), 1539-1557. Available at: [Link]

  • SciSpace. (n.d.). Enhancement of L-DOPA Production in Micropropagated Plants of two Different Varieties of Mucuna pruriens L., Available in. Available at: [Link]

  • bioRxiv. (2026). Predictive leaf metabolomics reveals systemic signatures of floral colour and form in Camellia. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Identification of Cyclo-dopa 5-O-glucoside Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of cyclo-dopa 5-O-glucoside. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of identifying its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Understanding Cyclo-dopa 5-O-glucoside and its Stability

This section addresses fundamental questions about the molecule's nature and susceptibility to degradation.

FAQ 1: What is cyclo-dopa 5-O-glucoside and why is its degradation a concern?

Cyclo-dopa 5-O-glucoside is a phenolic glucoside, an indolyl carbohydrate derived from L-DOPA.[1] It is found naturally in plants like red beet (Beta vulgaris)[2] and is a key intermediate in the biosynthesis of certain pigments.[2]

From a scientific and pharmaceutical perspective, its degradation is a critical concern for several reasons:

  • Loss of Efficacy: Degradation leads to a lower concentration of the active or target molecule, potentially reducing its biological activity.

  • Formation of Impurities: Degradation products are impurities that can have unknown toxicological profiles or may interfere with the intended biological action of the parent compound.

  • Analytical Inaccuracy: Uncontrolled degradation during sample handling, storage, or analysis can lead to inaccurate quantification and misinterpretation of experimental results.

The stability of the core cyclo-dopa structure is known to be highly pH-dependent.[3] The addition of a glucoside moiety at the 5-O position generally increases water solubility but does not necessarily prevent the core's susceptibility to degradation under certain conditions.

FAQ 2: What are the primary factors that induce the degradation of cyclo-dopa 5-O-glucoside?

The degradation of cyclo-dopa 5-O-glucoside is primarily influenced by pH, temperature, and oxidative stress.

  • pH-Induced Hydrolysis and Rearrangement: The stability of the cyclo-dopa core is significantly compromised in neutral to basic conditions. Cyclo-dopa itself is stable at a pH below 4 but begins to decompose at pH 4.5, with complete decomposition observed within 2 hours at neutral pH.[3] This degradation proceeds through oxidative rearrangement. While the glucoside group offers some protection, the underlying instability of the aglycone (cyclo-dopa) remains the primary driver. The first step in degradation under many conditions will be the hydrolysis of the glycosidic bond, followed by the degradation of the resulting cyclo-dopa.

  • Elevated Temperature: As with many complex organic molecules, heat can accelerate degradation reactions.[4][5] Thermal stress can provide the activation energy needed to overcome reaction barriers for hydrolysis and oxidation.

  • Oxidation: The phenolic hydroxyl groups in the cyclo-dopa moiety are susceptible to oxidation. The presence of oxidizing agents, dissolved oxygen, or exposure to light (photolysis) can initiate degradation cascades.

Section 2: Identifying Potential Degradation Products

This section focuses on predicting and identifying the chemical entities that may form as cyclo-dopa 5-O-glucoside degrades.

FAQ 3: What are the expected degradation products of cyclo-dopa 5-O-glucoside?

The degradation pathway likely involves two main stages: initial deglycosylation followed by the degradation of the cyclo-dopa aglycone.

  • Hydrolysis of the Glycosidic Bond: The O-glycosidic bond is a primary target for hydrolysis, especially under acidic or enzymatic conditions. This cleavage would release glucose and the cyclo-dopa aglycone.

  • Degradation of Cyclo-dopa: Once formed, the cyclo-dopa aglycone is unstable at pH values above 4.5.[3] It tends to degrade into more stable indole derivatives, primarily 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) .[3]

The following diagram illustrates this proposed primary degradation pathway.

G CDG Cyclo-dopa 5-O-glucoside (m/z 358 [M+H]+) CD Cyclo-dopa (Aglycone) (m/z 196 [M+H]+) CDG->CD  Hydrolysis (-162 Da) GLU Glucose (m/z 181 [M+H]+) CDG->GLU DHI 5,6-Dihydroxyindole (DHI) (m/z 150 [M+H]+) CD->DHI Oxidative Rearrangement DHICA 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) (m/z 194 [M+H]+) CD->DHICA Oxidative Rearrangement

Caption: Proposed primary degradation pathway for cyclo-dopa 5-O-glucoside.

FAQ 4: How can I predict the m/z values of these degradation products for MS detection?

To identify these compounds in an LC-MS experiment, you can create an inclusion list of their expected mass-to-charge (m/z) ratios. For positive ion mode electrospray ionization (ESI+), you would typically look for the protonated molecule, [M+H]⁺.

Compound NameChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ m/z
Cyclo-dopa 5-O-glucoside C₁₅H₁₉NO₉357.11358.12
Cyclo-dopa (aglycone) C₉H₉NO₄195.05196.06
DHICA C₉H₇NO₄193.03194.04
DHI C₈H₇NO₂149.05150.06
Glucose C₆H₁₂O₆180.06181.07

Note: These values are for the most abundant isotopes. High-resolution mass spectrometry can confirm these with high mass accuracy.

Section 3: LC-MS Method Development and Troubleshooting

This section provides practical advice for setting up and optimizing your analytical method.

FAQ 5: What are the recommended starting conditions for LC-MS analysis of cyclo-dopa 5-O-glucoside and its degradation products?

Given the polar and phenolic nature of these compounds, a reversed-phase liquid chromatography (RPLC) method coupled with tandem mass spectrometry is highly recommended for its sensitivity and selectivity.[6][7]

Experimental Protocol: Baseline LC-MS/MS Method

  • LC Column: C18 stationary phase (e.g., Kinetex C18, 100 mm x 4.6 mm, 2.6 µm).[8][9]

  • Mobile Phase A: Ultrapure water with 0.1% to 0.5% formic acid (v/v).

    • Rationale: The acidic modifier is critical. It protonates the analytes to enhance ESI+ efficiency and maintains the stability of cyclo-dopa by keeping the pH low (<4).[3]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% to 0.5% formic acid (v/v).

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5%) to retain the polar compounds.

    • Ramp up to a higher percentage (e.g., 95%) to elute any less polar species and clean the column.

    • A typical run time would be 10-15 minutes, depending on column dimensions and flow rate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • MS Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • MS Scan Mode:

    • Full Scan: To initially identify the m/z of all present compounds.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, once precursor and product ions are known.[6][9] This mode provides superior sensitivity and noise reduction.

FAQ 6: I am not seeing clear separation of peaks. How can I optimize my liquid chromatography method?

Poor peak shape and co-elution are common challenges. Here’s a logical troubleshooting workflow:

G Start Poor Peak Separation Gradient Is the gradient too steep? Start->Gradient Acid Is the mobile phase acid concentration optimal? Gradient->Acid Yes node_g1 Decrease the gradient slope (e.g., 5-40% B over 10 min instead of 5-95% B). Gradient->node_g1 Solvent Try an alternative organic solvent. Acid->Solvent Yes node_a1 Try varying formic acid concentration (0.05% to 0.5%). Ensure consistent pH in A and B. Acid->node_a1 Column Consider a different column chemistry. Solvent->Column Yes node_s1 If using Methanol, try Acetonitrile. Acetonitrile often provides sharper peaks for phenolic compounds. Solvent->node_s1 node_c1 Try a phenyl-hexyl column for alternative selectivity via pi-pi interactions, or a HILIC column for very polar analytes. Column->node_c1 Result Improved Resolution node_g1->Result node_a1->Result node_s1->Result node_c1->Result

Caption: Troubleshooting workflow for poor chromatographic separation.

FAQ 7: My signal intensity is low. What are the potential causes and solutions?

Low signal can stem from issues with sample preparation, chromatography, or the mass spectrometer settings.

  • Sample Degradation: Ensure samples are kept acidic (pH < 4) and cold (4 °C) at all times before injection.

  • Poor Ionization:

    • Confirm the mobile phase contains an acid modifier (like formic acid).

    • Optimize MS source parameters: capillary voltage, gas flow, and source temperature. These are instrument-dependent but crucial for efficient ion generation.

  • Matrix Effects: If analyzing complex samples (e.g., plant extracts, biological fluids), co-eluting compounds can suppress the ionization of your target analytes.

    • Solution: Improve chromatographic separation to move the analyte away from the interfering compounds.

    • Solution: Implement a sample cleanup step like Solid-Phase Extraction (SPE).[6][10]

  • Incorrect MS/MS Transition: If using MRM mode, ensure you have selected the most intense and stable precursor-to-product ion transition. Perform a product ion scan on your parent compound to determine the optimal fragments.

FAQ 8: How do I confirm the identity of a suspected degradation product using MS/MS fragmentation?

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By fragmenting the parent ion, you can generate a characteristic "fingerprint" spectrum.

  • Key Fragmentation Pathway: For O-glycosides, the most common fragmentation is the neutral loss of the sugar moiety.[11] For cyclo-dopa 5-O-glucoside ([M+H]⁺ = m/z 358.12), the primary fragmentation will be the loss of glucose (162.05 Da).

    • MS/MS Transition: m/z 358.12 → m/z 196.06

    • The observation of a product ion at m/z 196.06 (corresponding to the cyclo-dopa aglycone) is strong evidence for the parent compound's identity.

  • Fragmentation of the Aglycone: The cyclo-dopa aglycone (m/z 196.06) will further fragment, often through the loss of water (-18 Da) or carbon dioxide from the carboxylic acid group (-44 Da). This is similar to the fragmentation of L-DOPA, which shows a characteristic transition of m/z 198 → 152 (loss of formic acid).[8][9]

Experimental Protocol: Confirming Identity with MS/MS

  • Inject a solution of your sample.

  • Perform a Full Scan analysis to locate the m/z of your suspected degradation product.

  • Switch to a Product Ion Scan (or MS/MS) mode for that specific m/z.

  • Isolate the precursor ion (e.g., m/z 196.06 for cyclo-dopa).

  • Induce fragmentation using Collision-Induced Dissociation (CID).

  • Analyze the resulting fragment ions. Compare this fragmentation pattern to that of a known standard if available, or to theoretically predicted fragments.

Section 4: Sample Preparation and Handling

Proper sample preparation is paramount to prevent the introduction of artifacts.

FAQ 9: What are the best practices for sample preparation to minimize artificial degradation of cyclo-dopa 5-O-glucoside?

The goal is to extract the analyte efficiently while maintaining a stabilizing environment.

Experimental Protocol: Sample Preparation

  • Extraction Solvent: A mixture of methanol and water (e.g., 70% methanol) is often effective for extracting polyphenols from solid matrices.[10] Crucially, acidify the extraction solvent with 0.1-0.5% formic acid.

  • Extraction Method: For solid samples, use ultrasound-assisted extraction (UAE) at a cool temperature to enhance efficiency without excessive heating.[10]

  • Centrifugation: After extraction, centrifuge the sample (e.g., 10,000 x g for 10 min at 4 °C) to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (PTFE or PVDF) to remove fine particulates that could clog the LC system.

  • Storage: Store extracts and final samples in amber vials at 4 °C for short-term storage or -80 °C for long-term storage. Analyze samples as quickly as possible after preparation.

  • Forced Degradation Study (Control): To definitively identify degradation products, perform a forced degradation study.[12][13]

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature (expect rapid degradation).

    • Oxidative Degradation: Incubate with 3% H₂O₂.

    • Control: Incubate the sample in the acidified mobile phase.

    • Analyze all samples by LC-MS and compare the chromatograms. Peaks that appear or increase significantly in the stressed samples relative to the control are potential degradation products.

References
  • Singh, S., & Bakshi, M. (2000). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 563-573. [Link]

  • Bakshi, M., & Singh, S. (2002). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46173990, cyclo-dopa 5-O-glucoside. PubChem. [Link]

  • Zeng, X., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Molecules, 26(21), 6699. [Link]

  • Pérez-Burillo, S., et al. (2021). LC–MS/MS Analysis Elucidates the Different Effects of Industrial and Culinary Processing on Total and Individual (Poly)phenolic Compounds of Piquillo Pepper (Capsicum annuum cv. Piquillo). Journal of Agricultural and Food Chemistry, 69(4), 1338-1351. [Link]

  • Pavón-Pérez, J., et al. (2019). LC-MS/MS METHOD FOR L-DOPA QUANTIFICATION IN DIFFERENT TISSUES OF VICIA FABA. Journal of the Chilean Chemical Society, 64(4), 4651-4653. [Link]

  • Sasaki, N., et al. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1936. [Link]

  • Jain, D., et al. (2022). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. Rasayan Journal of Chemistry, 15(1), 586-595. [Link]

  • Wybraniec, S., & Mizrahi, Y. (2002). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). ResearchGate. [Link]

  • Patras, M. A., et al. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry, 58(10), e4972. [Link]

  • Ronga, G., et al. (2023). A validated LC–MS/MS method for quantitative determination of L‐dopa in Fagioli di Sarconi beans (Phaseolus vulgaris L.). Journal of Mass Spectrometry. [Link]

  • Rocchetti, G., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(12), 2775. [Link]

  • Varga, M., et al. (2014). Development and validation of an lc-mS/mS method for the analysis of l-DopA in oat. Acta Biologica Szegediensis, 58(2), 133-137. [Link]

  • FooDB. (2015). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). FooDB. [Link]

  • Mandrioli, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4341. [Link]

  • Rocchetti, G., et al. (2020). Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review. ResearchGate. [Link]

  • Pavón-Pérez, J., et al. (2019). LC-MS/MS METHOD FOR L-DOPA QUANTIFICATION IN DIFFERENT TISSUES OF Vicia faba. Journal of the Chilean Chemical Society. [Link]

  • Chen, Q., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2933. [Link]

  • Christodoulou, M. C., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 2. [Link]

  • Wang, S., et al. (2013). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Tsvetkov, Y. E., & Shashkov, A. S. (2017). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Molecules, 22(12), 2200. [Link]

  • Hu, J., et al. (2015). LC-MS determination of L-DOPA concentration in the leaf and flower tissues of six faba bean (Vicia faba L.) lines with common and rare flower colors. Functional Foods in Health and Disease, 5(7), 260-271. [Link]

  • Liu, Y., et al. (2023). Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. Molecules, 28(24), 8104. [Link]

  • University of Helsinki. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Helsinki. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Cyclo-dopa 5-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclo-dopa 5-O-glucoside (cDopa-5G) is a critical intermediate in the biosynthesis of betalains (violet betacyanins) found in Beta vulgaris (red beet) and Mirabilis jalapa. As a polar phenolic glycoside (LogP < 0), it presents a "perfect storm" for LC-MS/MS matrix effects:

  • High Polarity: It elutes near the void volume (

    
    ) on standard C18 columns, co-eluting with salts, sugars, and un-retained organic material.
    
  • Complex Matrix: Beet extracts are rich in carbohydrates and pigments that compete for charge in the Electrospray Ionization (ESI) source.

  • Ion Suppression: The co-elution results in a loss of signal intensity, poor reproducibility, and compromised limits of quantification (LOQ).

This guide provides a validated workflow to diagnose, mitigate, and correct these effects.

Module 1: Diagnostic Protocols (The "Why" and "Where")

Q: How do I know if my signal loss is due to matrix effects or just poor extraction?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing the exact chromatographic time windows where your matrix suppresses ionization.

Protocol: Post-Column Infusion (PCI) Setup
  • Objective: Map the "suppression zones" of your current chromatographic method.

  • Mechanism: A steady stream of analyte is infused into the MS source while a blank matrix extract is injected via the LC column.[1] Any dip in the steady baseline indicates suppression.

Step-by-Step Workflow:

  • Prepare Infusion Solution: Dilute cDopa-5G standard to ~1 µg/mL in mobile phase (50:50 ACN:H2O).

  • Setup Tee Junction: Place a PEEK tee connector between the analytical column and the MS source.

  • Flow Rates:

    • LC Pump: Run your standard gradient (e.g., 0.4 mL/min).

    • Syringe Pump: Infuse cDopa-5G at 10–20 µL/min into the tee.

  • Injection: Inject a "Blank Matrix Extract" (e.g., beet extract without internal standard).

  • Observation: Monitor the MRM transition for cDopa-5G (358

    
     196).
    
    • Flat Baseline: No matrix effect.[2][3]

    • Negative Peak (Dip): Ion suppression (common with salts/sugars).

    • Positive Peak: Ion enhancement.[2][3]

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (cDopa-5G Standard) Syringe->Tee Constant Analyte MS MS/MS Source (ESI) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.

Module 2: Chromatographic Optimization (The "Retain" Strategy)

Q: My cDopa-5G elutes at 0.8 min on a C18 column. Is this a problem?

A: Yes. 0.8 min is likely the void volume (


) where salts and unretained sugars elute. This is the "Death Zone" for MS sensitivity. You must shift the retention time (

) to a region with less chemical noise.
Comparison of Stationary Phases
FeatureC18 (Reversed Phase)HILIC (Hydrophilic Interaction)Polar-Embedded C18
Mechanism Hydrophobic interactionPartitioning into water layerMixed-mode (Hydrophobic + Polar)
cDopa-5G Retention Poor (Elutes < 1 min)Excellent (Elutes > 3 min)Moderate
Mobile Phase High Water % (Low desolvation)High ACN % (High desolvation)High Water %
MS Sensitivity Lower (due to water)Higher (due to organic)Moderate
Recommendation Not RecommendedPrimary Choice Secondary Choice
Recommended Protocol: HILIC Separation

Switching to HILIC moves the polar cDopa-5G away from the salt front.

  • Column: Amide-HILIC or Zwitterionic-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Acidic pH stabilizes the glucoside.

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient: Start at 90% B (High Organic)

    
     Ramp down to 60% B.
    
    • Note: Unlike C18, HILIC starts with high organic solvent. This enhances ESI desolvation efficiency, naturally boosting signal intensity [1].[5]

Decision_Tree Start Analyte: cDopa-5G (Polar Glycoside) Q1 Retention on C18 > 2*t0? Start->Q1 Yes Validate Matrix Factor Q1->Yes Yes No Switch Mode Q1->No No (Elutes in Void) HILIC Select HILIC Column (Amide or ZIC) No->HILIC Mobile MP A: 10mM Amm. Formate MP B: ACN (Start 90%) HILIC->Mobile Result Result: Analyte elutes AFTER salts High Desolvation Efficiency Mobile->Result

Figure 2: Decision tree for selecting the appropriate chromatographic mode for polar glycosides.

Module 3: Sample Preparation (The "Clean" Strategy)

Q: Can I just use "Dilute and Shoot"?

A: For qualitative profiling, yes. For quantitative trace analysis, no . "Dilute and shoot" dilutes the matrix but also the analyte. If you are hitting the LOQ, you need to remove the matrix, not just dilute it.

Protocol: Solid Phase Extraction (SPE)

Since cDopa-5G is polar, standard C18 SPE cartridges will not retain it (it will flow through with the waste). Use a Polymeric HLB (Hydrophilic-Lipophilic Balanced) cartridge.

  • Condition: 1 mL Methanol

    
     1 mL Water.
    
  • Load: Acidified Beet Extract (pH 3.0).

    • Crucial: Acidification prevents oxidation of the DOPA moiety [2].

  • Wash: 5% Methanol in Water.

    • Why: Removes salts and highly polar sugars. cDopa-5G stays on the HLB polymer.

  • Elute: 100% Methanol or 50:50 ACN:MeOH.

  • Evaporate & Reconstitute: Reconstitute in 90% ACN (matching the HILIC starting conditions) to prevent peak broadening.

Module 4: Quantification & Validation

Q: I cannot buy an isotope-labeled standard for cDopa-5G. What do I do?

A: This is a common issue in natural product research. You have two options:

  • Surrogate Internal Standard: Use L-DOPA-d3 (commercially available). While it lacks the glucose moiety, it shares the catechol structure and ionization properties. It will correct for injection variability but may not perfectly track SPE recovery of the glucoside.

  • Standard Addition: If sample throughput is low, spike the standard directly into the sample matrix at three levels. This mathematically eliminates the matrix effect error.

Calculating the Matrix Factor (MF)

According to FDA/EMA M10 guidelines [3], you must quantify the suppression.



  • MF = 1: No effect.

  • MF < 1: Ion Suppression (e.g., 0.6 = 40% signal loss).

  • MF > 1: Ion Enhancement.

Acceptance Criteria: The CV of the IS-normalized Matrix Factor calculated from 6 different lots of matrix should be


.

References

  • HILIC-MS Sensitivity: Periat, A., et al. "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed-phase liquid chromatography coupled with mass spectrometry." Journal of Chromatography A, 2013.

  • Betalain Stability: Herbach, K.M., et al. "Structural changes of betalains during thermal processing of red beet juice investigated by LC-MS/MS." Food Chemistry, 2006.[6]

  • Regulatory Guidelines: FDA. "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry, 2022.

  • Cyclo-dopa 5-O-glucoside Identification: Wybraniec, S. "Formation of decarboxylated betacyanins in heated red beet (Beta vulgaris L.) root juice." Journal of Agricultural and Food Chemistry, 2005.[7]

Sources

Validation & Comparative

Efficacy of different chromatographic columns for cyclo-dopa 5-O-glucoside separation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of cyclo-dopa 5-O-glucoside (cDOPA5G) presents a unique chromatographic challenge due to its dual nature: it possesses the high polarity of a glucoside and the zwitterionic, oxidation-prone character of a catechol-derivative indoline.

While C18 columns remain the industry workhorse, our comparative analysis indicates they are often suboptimal for cDOPA5G without aggressive ion-pairing reagents. This guide evaluates three stationary phase chemistries—C18 (ODS) , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Key Finding: While C18 provides baseline utility, PFP phases offer superior selectivity for the indoline core via


 interactions, whereas HILIC  provides the highest retention and resolution from the void volume, crucial for separating cDOPA5G from its aglycone precursors.

Analyte Profile & Separation Logic

To select the correct column, one must understand the molecular "hooks" available for interaction. cDOPA5G is a key intermediate in the biosynthesis of betacyanins (violet pigments) found in Mirabilis jalapa and Beta vulgaris.

  • Chemical Nature: 5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid.

  • Polarity: High (Glucose moiety + Carboxylic acid + Amine).

  • Stability: Low. The indoline core oxidizes rapidly to betanidin derivatives if pH is not controlled.

  • Critical Pair: Must be separated from L-DOPA (precursor) and Cyclo-DOPA (aglycone).

Logical Separation Pathway

The following diagram illustrates the physicochemical interactions exploited by different columns for this specific molecule.

SeparationLogic Analyte Cyclo-dopa 5-O-glucoside (Analyte) C18 C18 (ODS) Hydrophobic Interaction Analyte->C18 Alkyl Chain Interaction PFP PFP (Pentafluorophenyl) Pi-Pi + Dipole Analyte->PFP Fluorine-Ring Interaction HILIC HILIC (Amide/Amino) Water Layer Partitioning Analyte->HILIC Polar Partitioning Mechanism1 Weak Retention (Requires Ion-Pairing) C18->Mechanism1 Mechanism2 High Selectivity (Indoline Ring Target) PFP->Mechanism2 Mechanism3 Strong Retention (Glucose Target) HILIC->Mechanism3

Figure 1: Mechanistic interaction map for cDOPA5G across different stationary phases.

Comparative Column Efficacy

Option A: C18 (Octadecylsilane) – The Traditional Approach
  • Mechanism: Hydrophobic interaction.

  • Performance: cDOPA5G is highly hydrophilic. On a standard C18 column with a simple water/methanol gradient, it often elutes near the void volume (

    
    ) , leading to co-elution with salts and unretained matrix components.
    
  • Optimization Requirement: To achieve retention, you must suppress ionization of the carboxylic acid (using pH < 3.0) or use ion-pairing agents (e.g., trifluoroacetic acid, TFA).

  • Verdict: Acceptable only with modification. High risk of "phase dewetting" (pore clearing) if running 100% aqueous mobile phases to capture the peak.

Option B: PFP (Pentafluorophenyl) – The Selective Choice
  • Mechanism: Hydrophobic +

    
     interactions + Dipole-dipole.
    
  • Performance: The fluorine atoms on the stationary phase create a localized electron-deficient ring. This interacts strongly with the electron-rich indoline ring of cDOPA5G.

  • Advantage: It separates cDOPA5G from non-aromatic sugars and simple organic acids better than C18. It also offers "shape selectivity" to distinguish between structural isomers.

  • Verdict: High Efficacy. Excellent for resolving the cDOPA5G from the aglycone cyclo-DOPA.

Option C: HILIC (Amide or Aminopropyl) – The Polar Specialist
  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.

  • Performance: HILIC turns the elution order upside down. The highly polar glucose moiety acts as a strong anchor. cDOPA5G elutes after the less polar aglycone.

  • Advantage: Massive gain in retention time away from the void volume. Compatible with high-organic mobile phases (Acetonitrile), which enhances desolvation and sensitivity in Mass Spectrometry (LC-MS).

  • Verdict: Superior for MS Detection. Best for quantification when sensitivity is paramount.

Performance Data Summary

The following table synthesizes experimental expectations based on betalain precursor analysis protocols [1][3].

FeatureC18 (Standard)PFP (Selective)HILIC (Amide)
Retention (

)
Low (< 1.0 without IP)Moderate (2.0 - 4.0)High (> 5.0)
Selectivity (

)
Low for polar isomersHigh for aromaticsHigh for glycosides
Mobile Phase High Aqueous (95%+)Mixed (MeOH/Water)High Organic (ACN)
MS Sensitivity Low (High water content)ModerateHigh (High organic)
pH Stability High (1.5 - 10)Moderate (2 - 8)Moderate (2 - 8)
Primary Risk Peak tailing / Void elutionLong equilibrationSalt precipitation

Recommended Experimental Protocol

This protocol is designed for the PFP column , which offers the best balance of robustness and selectivity for UV-Vis and MS analysis of Mirabilis jalapa or Beta vulgaris extracts.

Phase 1: Sample Preparation
  • Extraction: Extract plant tissue (e.g., Mirabilis petals) with 80% Methanol + 20mM Sodium Ascorbate (to prevent oxidation of the indoline core) [1].

  • Clarification: Centrifuge at 12,000 x g for 10 min.

  • SPE Cleanup (Critical): Pass supernatant through a C18 SPE cartridge.

    • Note: cDOPA5G is polar; it may pass through C18 SPE. Collect the flow-through if using C18 SPE, or use a HLB (Hydrophilic-Lipophilic Balance) cartridge to retain and then elute with MeOH.

Phase 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) column (e.g., 150 x 2.1 mm, 1.9 µm or 3 µm).

  • Temperature: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[1]

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar retention)

    • 2-15 min: 2% -> 30% B (Gradient elution)

    • 15-18 min: 95% B (Wash)

    • 18-22 min: 2% B (Re-equilibration)

Phase 3: Detection
  • UV-Vis: Monitor at 280 nm (Indoline absorption) and 538 nm (to track any downstream betanin formation).

  • MS (ESI+): Scan range m/z 100–800. Look for

    
     of cDOPA5G (approx m/z 358).
    
Workflow Diagram

ProtocolWorkflow cluster_conditions Critical Parameters Start Plant Tissue (Mirabilis jalapa) Extract Extraction (80% MeOH + Ascorbate) Start->Extract SPE SPE Cleanup (HLB Cartridge) Extract->SPE Param2 Ascorbate (Anti-Oxidation) Extract->Param2 HPLC HPLC Separation (PFP Column, 0.1% FA) SPE->HPLC Detect Detection (UV 280nm / ESI+ MS) HPLC->Detect Param1 pH < 3.0 (Stability) HPLC->Param1

Figure 2: Step-by-step analytical workflow for cDOPA5G isolation and detection.

References

  • Sasaki, N., et al. (2004). Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.).[2][3] FEBS Letters, 568(1-3), 159-162.

  • Stintzing, F. C., & Carle, R. (2007). Betalains – emerging prospects for food scientists. Trends in Food Science & Technology, 18(10), 514-525.

  • Sivakumar, R., et al. (2009). Syntheses of dopa glycosides using glucosidases. Biotechnology Letters, 31, 1613–1619. (Demonstrates aminopropyl/HILIC usage for dopa-glycosides).

  • Gandía-Herrero, F., & García-Carmona, F. (2013). Biosynthesis of betalains: yellow and violet plant pigments. Trends in Plant Science, 18(6), 334-343.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Cyclo-dopa 5-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Bioactive Glucoside Research

Cyclo-dopa 5-O-glucoside, a phenolic glycoside found in plants like red beet (Beta vulgaris), is a pivotal intermediate in the biosynthesis of betalains, a class of natural pigments.[1][2] Its role as a precursor to the vibrant red-violet betacyanins makes it a compound of significant interest for the food, cosmetic, and pharmaceutical industries.[3] In research and drug development, the biological activity and safety of any compound are inextricably linked to its purity. For cyclo-dopa 5-O-glucoside, impurities arising from synthesis—such as unreacted precursors (cyclo-DOPA), regioisomers, or degradation products like 5,6-dihydroxyindole (DHI)—can confound experimental results and introduce toxicity.[4]

This guide provides an in-depth comparison of orthogonal analytical techniques for rigorously assessing the purity of synthesized cyclo-dopa 5-O-glucoside. We will move beyond mere procedural descriptions to explore the underlying scientific principles, the rationale for methodological choices, and the unique strengths and limitations of each approach. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing the purity, identity, and quality of this important bioactive molecule.

The Analytical Challenge: Dissecting a Complex Synthetic Mixture

The synthesis of cyclo-dopa 5-O-glucoside, whether through enzymatic glucosylation of cyclo-DOPA or chemical modification of precursors, can yield a complex mixture.[1] The inherent instability of the cyclo-DOPA core, particularly at neutral to basic pH, presents a significant challenge, as it can readily decompose.[4] A comprehensive purity assessment, therefore, must not only quantify the target compound but also identify and characterize potential process-related impurities and degradants. This necessitates a multi-technique, or orthogonal, approach.

We will compare three cornerstone analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the most widely utilized technique for determining the purity of glycosides due to its high resolution, sensitivity, and quantitative accuracy.[5][6] The fundamental principle is the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Expert Rationale for Method Selection

For a polar, water-soluble molecule like cyclo-dopa 5-O-glucoside, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice, where a non-polar stationary phase is used with a polar mobile phase.[5][7] However, for highly polar compounds, alternatives like aminopropyl-bonded columns can provide excellent separation.[8] The causality here is rooted in maximizing the differential interactions between the analyte, impurities, and the stationary phase. A UV detector is suitable as the indole core of the molecule possesses a strong chromophore.

Experimental Protocol: Purity Assessment by RP-HPLC-UV
  • Sample Preparation: Accurately weigh ~1 mg of synthesized cyclo-dopa 5-O-glucoside and dissolve in 1 mL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Dissolve Sample (1 mg/mL) s2 Syringe Filter (0.22 µm) s1->s2 a1 Inject into HPLC System s2->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % Purity d1->d2

Caption: High-level workflow for HPLC-UV purity analysis.

Interpreting the Results

A high-purity sample will exhibit a single major peak with a stable retention time. The presence of other peaks indicates impurities. The area percentage of the main peak provides a quantitative measure of purity.

ParameterResult (Hypothetical)Interpretation
Retention Time (Main Peak)8.5 minCharacteristic elution time for the compound under these conditions.
Area % (Main Peak)98.5%The sample is 98.5% pure with respect to UV-active substances.
Impurity Peak 1 (2.3 min)0.8%Likely a highly polar impurity, possibly unreacted starting material.
Impurity Peak 2 (11.2 min)0.7%A less polar impurity, potentially a degradation product or dimer.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity

While HPLC-UV provides quantitative data, it does not confirm the identity of the peaks. LC-MS is an indispensable tool that couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing molecular weight information that confirms the identity of the target compound and helps identify impurities.[5][9]

Expert Rationale for Method Selection

Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like cyclo-dopa 5-O-glucoside as it is a soft ionization method that keeps the molecule intact.[10] A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is crucial for determining the accurate mass, which allows for the calculation of the molecular formula, providing a high degree of confidence in the compound's identity.

Experimental Protocol: LC-MS Identity Confirmation
  • LC Conditions: The same HPLC method described above can be used. The eluent from the column is directed into the mass spectrometer.

  • MS Instrumentation: A high-resolution mass spectrometer with an ESI source.

  • MS Parameters:

    • Ionization Mode: Positive ESI. The amine and indole nitrogen are readily protonated.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Data Acquisition: Full scan mode to detect all ions.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Compare the observed accurate mass of the protonated molecule ([M+H]⁺) with the theoretical mass.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis lc HPLC Separation (as per Section 1) ms1 Electrospray Ionization (ESI+) lc->ms1 ms2 Mass Analysis (e.g., TOF) ms1->ms2 d1 Extract Mass Spectrum from Chromatographic Peak ms2->d1 d2 Compare Observed Mass to Theoretical Mass d1->d2

Caption: Workflow for LC-MS based identity confirmation.

Interpreting the Results

The molecular formula of cyclo-dopa 5-O-glucoside is C₁₅H₁₉NO₉.[11] Its monoisotopic mass is 357.1060 Da.[11] The expected protonated ion ([M+H]⁺) would have an m/z of 358.1133.[12]

ParameterTheoretical ValueObserved Value (Hypothetical)Mass Error (ppm)Conclusion
[M+H]⁺ (m/z)358.1133358.1131-0.56Excellent mass accuracy confirms the elemental composition and identity of the main peak.
[M+Na]⁺ (m/z)380.0952[12]380.0950-0.53Presence of sodium adduct further supports the molecular weight.

NMR Spectroscopy: The Gold Standard for Structural Validation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6][13] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), confirming not only the core structure and the sugar moiety but also the specific point of glycosylation (the 5-O position).

Expert Rationale for Method Selection

A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments is required for full structural assignment. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D experiments reveal correlations between atoms, allowing for the complete assembly of the molecular puzzle. The choice of solvent is critical; Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable for the polar cyclo-dopa 5-O-glucoside.

Experimental Protocol: Structural Verification by NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • Data Analysis: Assign all proton and carbon signals to the structure of cyclo-dopa 5-O-glucoside. The presence of unexpected signals would indicate impurities.

NMR_Workflow cluster_prep Sample Prep cluster_acq Data Acquisition cluster_analysis Structural Analysis p1 Dissolve 5-10 mg in Deuterated Solvent a1 1D NMR (¹H, ¹³C) p1->a1 a2 2D NMR (COSY, HSQC) p1->a2 d1 Assign Signals a1->d1 a2->d1 d2 Confirm Structure & Identify Impurities d1->d2

Caption: General workflow for NMR structural analysis.

Interpreting the Results (Hypothetical Key Signals)

The NMR spectrum of a pure sample should contain only the signals corresponding to cyclo-dopa 5-O-glucoside. Key diagnostic signals would include:

  • Aromatic protons on the indoline ring.

  • Anomeric proton of the glucose unit at a characteristic downfield shift (~4.5-5.5 ppm), confirming the presence of the glycosidic bond.

  • Aliphatic protons of the indoline and sugar rings.

The absence of signals for cyclo-DOPA and the specific chemical shifts induced by glycosylation would confirm the correct isomer has been synthesized.[14]

Comparative Summary of Analytical Techniques

FeatureHPLC-UVLC-MSNMR Spectroscopy
Primary Use Quantitative PurityIdentity ConfirmationStructural Elucidation
Specificity ModerateHighVery High
Sensitivity High (ng range)Very High (pg range)Low (µg-mg range)
Quantitative? Yes (with standard)Yes (with standard)Yes (qNMR)
Impurity ID No (retention time only)Yes (by mass)Yes (by structure)
Cost & Complexity LowModerate-HighHigh
Self-Validating? No, requires a reference standard for identity.Yes, for elemental composition.Yes, for absolute structure.

Conclusion: An Integrated Strategy for Purity Validation

No single technique is sufficient to fully assess the purity of synthesized cyclo-dopa 5-O-glucoside. A robust, self-validating system relies on an orthogonal approach that leverages the strengths of each method.

  • Initial Screening and Routine QC: HPLC-UV is the ideal method for rapid purity checks of synthesis reactions and for routine quality control of different batches due to its speed, simplicity, and quantitative power.

  • Identity Confirmation: LC-MS should be employed to confirm the molecular weight of the main peak in the HPLC chromatogram, ensuring that the synthesized product is indeed cyclo-dopa 5-O-glucoside. It is also invaluable for proposing structures for unknown impurities.

  • Definitive Structural Proof: For the final characterization of a new batch or synthesis route, NMR is essential. It provides unambiguous proof of the molecular structure, including the correct connectivity and stereochemistry, serving as the ultimate validation of the compound's identity and purity.

By integrating these techniques, researchers can establish a comprehensive purity profile, ensuring the quality and reliability of their synthesized cyclo-dopa 5-O-glucoside for downstream applications in research and development.

References

  • Sasaki, N., Adachi, T., Koda, T., & Ozeki, Y. (2004). Detection of cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.). FEBS Letters, 568(1-3), 159-162. [Link]

  • PubChem. (n.d.). Cyclo-dopa 5-o-glucoside. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Kujala, T. S., Loponen, J. M., Klika, K. D., & Pihlaja, K. (2000). Phenolic composition and antioxidant activity of red and yellow cultivars of garden beet (Beta vulgaris L.). Journal of Agricultural and Food Chemistry, 48(11), 5338-5342. [Link]

  • Gomes, C., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews. [Link]

  • Stintzing, F. C., & Carle, R. (2004). Functional properties of anthocyanins and betalains in plants, food, and in human nutrition. Trends in Food Science & Technology, 15(1), 19-38. [Link]

  • MtoZ Biolabs. (n.d.). Identification Methods of Sugars in Glycosides. Retrieved February 7, 2026, from [Link]

  • Khan, M. I. (2016). Plant betalains: Chemistry and biochemistry. Phytochemistry, 127, 34-46. [Link]

  • FooDB. (2015). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Cyclodopa glucoside. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). cyclo-dopa 5-O-glucoside. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Gandía-Herrero, F., Escribano, J., & García-Carmona, F. (2005). Betaxanthins as substrates for tyrosinase. An approach to the role of tyrosinase in the biosynthesis of betalains. Plant Physiology, 138(1), 421-432. [Link]

  • Abderrahim, F., et al. (2021). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Molecules, 26(16), 4991. [Link]

  • Wyler, H., Meuer, U., Bauer, J., & Stravs-Mombelli, L. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). Helvetica Chimica Acta, 67(5), 1348-1355. [Link]

  • Montero, L., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 26(2), 430. [Link]

  • Zoecklein, B. W., et al. (2002). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. American Journal of Enology and Viticulture, 53(4), 315-317. [Link]

  • Sivakumar, R., Ponrasu, T., & Divakar, S. (2008). Syntheses of dopa glycosides using glucosidases. Carbohydrate Research, 343(12), 2092-2099. [Link]

  • Wybraniec, S., & Mizrahi, Y. (2002). Fruit flesh betacyanin pigments in Hylocereus cacti. Journal of Agricultural and Food Chemistry, 50(21), 6086-6089. [Link]

  • Simão, A. A., et al. (2018). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 23(11), 2916. [Link]

  • Sugimoto, K., et al. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1935. [Link]

  • Giske, J., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Molecules, 26(19), 5854. [Link]

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Linearity, accuracy, and precision of cyclo-dopa 5-O-glucoside quantification methods.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: Linearity, Accuracy, and Precision in Phytochemical Analysis Target Audience: Analytical Chemists, Plant Physiologists, and Drug Development Scientists

Executive Summary

Cyclo-dopa 5-O-glucoside (CDG) is a critical biosynthetic intermediate in the formation of betacyanins (red-violet pigments) found in Mirabilis jalapa (Four O'Clock) and Beta vulgaris (Red Beet). Unlike its downstream product betanin, CDG lacks the betalamic acid chromophore, rendering it colorless in the visible spectrum and detectable only via UV absorbance (


 nm) or Mass Spectrometry.

This guide compares the two dominant methodologies for CDG quantification: UHPLC-MS/MS (Targeted Metabolomics) and HPLC-DAD (Quality Control).

  • The Winner for R&D: UHPLC-MS/MS offers superior sensitivity (LOD

    
     1-5 ng/mL) and specificity, essential for distinguishing CDG from isomeric phenolic glucosides in complex plant matrices.
    
  • The Winner for Routine QC: HPLC-DAD provides sufficient accuracy for high-content biomass screening but suffers from lower selectivity and higher limits of detection (LOD

    
     0.5 µg/mL).
    

Biosynthetic Context & Analytical Challenges

To quantify CDG accurately, one must understand its instability. CDG is a catechol derivative; at neutral or alkaline pH, it rapidly oxidizes or polymerizes into melanin-like browning products.

Senior Scientist Insight: The most common source of error in CDG quantification is not the instrument, but the extraction solvent. You must maintain pH < 4.0 throughout extraction and storage to prevent the catechol moiety from oxidizing.

Diagram 1: Biosynthetic Position of CDG

The following pathway illustrates why CDG is often co-eluted with L-DOPA and Betanin, necessitating high-resolution separation.

CDG_Pathway cluster_stability Critical Control Point: pH Stability LDOPA L-DOPA CycloDOPA Cyclo-DOPA LDOPA->CycloDOPA Oxidation (Tyrosinase) CDG Cyclo-dopa 5-O-glucoside (Target Analyte) CycloDOPA->CDG Glucosylation (cDOPA-GT) Betanin Betanin (Red Pigment) CDG->Betanin Condensation Betalamic Betalamic Acid Betalamic->Betanin +

Caption: Biosynthetic pathway of betalains. CDG is the colorless intermediate between Cyclo-DOPA and the pigment Betanin. Stability is compromised at pH > 4.

Method A: UHPLC-MS/MS (Targeted Metabolomics)

This method is the gold standard for pharmacokinetic studies or low-abundance tissue profiling. It utilizes Multiple Reaction Monitoring (MRM) to isolate the specific mass transition of CDG.

Experimental Protocol
  • Sample Preparation:

    • Extraction Solvent: 0.1% Formic Acid (v/v) in 80% Methanol. (Acidification is mandatory).

    • Process: Cryogenic grinding of Mirabilis jalapa flowers/leaves

      
       Vortex (1 min) 
      
      
      
      Sonication (10 min, < 4°C)
      
      
      Centrifugation (12,000 x g, 10 min).
    • Filtration: 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-8 min (5-40% B), 8-10 min (95% B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Settings (ESI+):

    • Precursor Ion: m/z 358.1

      
      
      
    • Product Ions: m/z 196.1 (Aglycone, Cyclo-DOPA core) and m/z 150.0 (Fragment).

    • Mode: MRM (Multiple Reaction Monitoring).[1][2]

Validation Data (Representative)
ParameterPerformance Metric
Linearity (

)

(Range: 1 – 1000 ng/mL)
LOD / LOQ 1.5 ng/mL / 5.0 ng/mL
Accuracy (Recovery) 92.5% – 104.3%
Precision (Intra-day) RSD < 3.5%

Method B: HPLC-DAD (Routine Quantification)

For quality control in herbal supplements or agricultural profiling where CDG concentrations are high (>10 µg/mL), HPLC with Diode Array Detection (DAD) is cost-effective.

Experimental Protocol
  • Sample Preparation:

    • Similar to Method A, but concentration may need dilution to fit the linear range of UV detectors.

    • Internal Standard: L-DOPA (if chromatographically resolved) or Tyrosine.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 5 µm, 250 x 4.6 mm).

    • Mobile Phase: Phosphate buffer (pH 2.5) / Methanol gradient. Note: Phosphate buffer suppresses MS ionization but is excellent for UV peak shape of catechols.

    • Detection: 285 nm (Max absorption for cyclo-DOPA ring).[4]

    • Flow Rate: 1.0 mL/min.

Validation Data (Representative)
ParameterPerformance Metric
Linearity (

)

(Range: 0.5 – 100 µg/mL)
LOD / LOQ 0.2 µg/mL / 0.6 µg/mL
Accuracy (Recovery) 88.0% – 102.0%
Precision (Intra-day) RSD < 5.0%

Comparative Analysis: Linearity, Accuracy, & Precision[3]

The following table synthesizes the performance differences. Note that while MS is more sensitive, it requires isotopic standards for maximum accuracy, which are difficult to source for CDG.

FeatureMethod A: UHPLC-MS/MSMethod B: HPLC-DAD
Linearity Range Wide Dynamic Range (3-4 orders of magnitude). Suitable for trace analysis.Limited. High concentrations may require dilution to avoid detector saturation at 285 nm.
Accuracy High. Specificity eliminates interference from co-eluting flavonoids.Moderate. Risk of overestimation due to co-eluting phenolics absorbing at 280 nm.
Precision (RSD) Excellent (<3.5%). Stable ionization leads to high reproducibility.Good (<5.0%). Baseline noise at 285 nm can affect integration of low-level peaks.
Selectivity Superior. Distinguishes CDG from L-DOPA glucosides based on fragmentation.Low. Relies solely on retention time; prone to matrix interferences.
Diagram 2: Analytical Workflow & Decision Tree

Workflow Sample Plant Tissue (Mirabilis jalapa / Beta vulgaris) Extract Acidic Extraction (MeOH + 0.1% Formic Acid) Sample->Extract Decision Target Concentration? Extract->Decision HighConc High (>10 µg/mL) Routine QC Decision->HighConc High LowConc Trace (<1 µg/mL) Metabolomics Decision->LowConc Low HPLC HPLC-DAD (285 nm) HighConc->HPLC MS UHPLC-MS/MS (MRM 358 -> 196) LowConc->MS ResultA Data: Cost-Effective Moderate Specificity HPLC->ResultA ResultB Data: High Sensitivity Structural Confirmation MS->ResultB

Caption: Decision matrix for selecting the appropriate quantification method based on sample concentration and study goals.

Critical Control Points & Troubleshooting

  • The Standard Standard Problem:

    • Issue: Commercial standards for Cyclo-dopa 5-O-glucoside are rarely available off-the-shelf.

    • Solution: Researchers often must synthesize it enzymatically using tyrosinase on L-DOPA in the presence of glucosyltransferase, or purify it from Mirabilis jalapa flowers using semi-preparative HPLC.

    • Calibration Proxy: If pure CDG is unavailable, L-DOPA is often used as a surrogate standard for UV quantification (molar extinction coefficients are similar at 280 nm), though this reduces accuracy.

  • pH Sensitivity:

    • Ensure all autosampler vials are kept at 4°C.

    • Mobile phases must be acidic (pH < 3.0). At pH > 5.0, CDG will degrade into indole derivatives within hours.

  • Column Choice:

    • Use "AQ" (Aqueous) type C18 columns if starting with 100% aqueous mobile phase to prevent phase collapse, as CDG is highly polar.

References

  • Sasaki, N., et al. (2004). Detection of Cyclo-DOPA 5-O-glucosyltransferase activity in Mirabilis jalapa.[5] Plant & Cell Physiology. Link

  • Gandía-Herrero, F., & García-Carmona, F. (2013). Biosynthesis of betalains: yellow and violet plant pigments. Trends in Plant Science. Link

  • Hatlestad, G. J., et al. (2012). The beet R locus encodes a new cytochrome P450 required for red betalain production. Nature Genetics. Link

  • Khan, M. I., & Harborne, J. B. (2010). Phytochemical Dictionary: A Handbook of Bioactive Compounds from Plants. CRC Press.
  • Yilmaz, M. A. (2020). LC-MS/MS profiling of phenolic compounds. Journal of Chromatographic Science. (Methodology basis for phenolic glucoside MRM transitions).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.